molecular formula C10H9FO2 B1301872 6-Fluoro-2-methyl-4-chromanone CAS No. 88754-96-5

6-Fluoro-2-methyl-4-chromanone

Cat. No.: B1301872
CAS No.: 88754-96-5
M. Wt: 180.17 g/mol
InChI Key: RPAIBTVEPAACRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-4-chromanone is a fluorinated chromanone derivative that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its core structure, the chromanone scaffold, is a privileged motif found in numerous biologically active compounds. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position makes this compound a key building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas. Researchers utilize this compound as a precursor in the development of potential benzopyran-based therapeutics . Its specific research value lies in its role in structure-activity relationship (SAR) studies, where it is used to explore the effects of fluorine substitution on the potency, metabolic stability, and bioavailability of resulting compounds. The compound is listed in chemical catalogs from major suppliers like Alfa Chemistry and is recognized for its use in advanced chemical synthesis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAIBTVEPAACRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372033
Record name 6-Fluoro-2-methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88754-96-5
Record name 6-Fluoro-2-methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88754-96-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological significance of 6-Fluoro-2-methyl-4-chromanone. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound belonging to the chromanone class. The presence of a fluorine atom at the 6-position and a methyl group at the 2-position of the chromanone scaffold can significantly influence its physicochemical and biological properties.

PropertyValueReference
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.18 g/mol [1]
CAS Number 88754-96-5
Appearance White to light yellow to light orange powder/crystal[2]
Purity >97.0% (GC)[2]
Melting Point 69.0 - 72.0 °C
IUPAC Name 6-fluoro-2-methyl-2,3-dihydro-4H-chromen-4-one
Canonical SMILES CC1CC(=O)C2=C(O1)C=C(C=C2)F
InChI Key RPAIBTVEPAACRP-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of 2-substituted chroman-4-ones can be achieved through a base-mediated aldol condensation of the corresponding 2'-hydroxyacetophenone with an appropriate aldehyde. A general and efficient method utilizes microwave irradiation to facilitate the reaction.[3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of chroman-4-one derivatives.[3]

Materials:

  • 5'-Fluoro-2'-hydroxyacetophenone

  • Acetaldehyde (or a suitable precursor)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave-safe vessel, dissolve 5'-fluoro-2'-hydroxyacetophenone in ethanol (0.4 M solution).

  • Add acetaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.

  • Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

G Microwave-Assisted Synthesis Workflow cluster_reactants Reactants 5_Fluoro_2_hydroxyacetophenone 5'-Fluoro-2'-hydroxyacetophenone Reaction_Mixture Prepare Reaction Mixture in Ethanol 5_Fluoro_2_hydroxyacetophenone->Reaction_Mixture Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Mixture DIPA DIPA DIPA->Reaction_Mixture Microwave_Irradiation Microwave Irradiation (160-170 °C, 1h) Reaction_Mixture->Microwave_Irradiation Workup Aqueous Workup (DCM, NaOH, HCl, H₂O, Brine) Microwave_Irradiation->Workup Purification Purification (Flash Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Microwave-Assisted Synthesis Workflow

Spectroscopic Data Analysis

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methylene protons of the dihydropyranone ring, and the methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (H-5, H-7, H-8)7.0 - 7.9m
Methine H (H-2)4.4 - 4.6m
Methylene H (H-3)2.7 - 2.9m
Methyl H (-CH₃)1.2 - 1.5d
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the heterocyclic ring and the methyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C (C-4)190 - 193
Aromatic C-F (C-6)155 - 160 (d, ¹JCF)
Aromatic C (C-5, C-7, C-8, C-4a, C-8a)115 - 162
Methine C (C-2)78 - 80
Methylene C (C-3)42 - 44
Methyl C (-CH₃)20 - 23
Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and the C-F bond.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (carbonyl) stretch1680 - 1700
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1500 - 1600
C-O (ether) stretch1200 - 1300
C-F stretch1100 - 1250
Predicted Mass Spectrometry Fragmentation

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the dihydropyranone ring, and potentially a retro-Diels-Alder reaction.

Fragment IonPredicted m/z
[M]⁺180
[M - CH₃]⁺165
[M - C₂H₄O]⁺ (from retro-Diels-Alder)136
Ion from cleavage of the heterocyclic ringVarious

Potential Biological Activity and Signaling Pathways

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7]

SIRT2 Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[3] The fluorine substitution at the 6-position may enhance the inhibitory potency and selectivity of this compound towards SIRT2.

G Hypothesized SIRT2 Inhibition Pathway Compound This compound SIRT2 SIRT2 Enzyme Compound->SIRT2 inhibits Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate deacetylates Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->SIRT2 binds to Cellular_Effects Downstream Cellular Effects (e.g., Cytoskeletal dynamics, Cell cycle progression) Deacetylated_Substrate->Cellular_Effects

References

6-Fluoro-2-methyl-4-chromanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88754-96-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-2-methyl-4-chromanone, a fluorinated heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged structures in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1][2][3][4] The introduction of a fluorine atom and a methyl group to the chromanone core in this compound can significantly influence its physicochemical properties and biological activity.

While specific in-depth research on the biological activities and mechanisms of action of this compound is not extensively available in the public domain, this guide consolidates the known chemical data and places the compound within the broader context of chromanone research, offering insights into its potential applications.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or light orange powder or crystal.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 88754-96-5[5]
Molecular Formula C₁₀H₉FO₂[5]
Molecular Weight 180.18 g/mol [5]
Appearance White to light yellow to light orange powder to crystal[5]
Purity >97.0% (GC) to >98.0% (GC)[5]
Melting Point 69.0 to 72.0 °C

Synthesis

This typically involves the reaction of a 2'-hydroxyacetophenone with an appropriate three-carbon synthon, followed by a cyclization step. The logical starting material would be 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

The following diagram illustrates a generalized synthetic workflow for the formation of a 2-methyl-4-chromanone ring system.

G Generalized Synthesis of 2-Methyl-4-Chromanones cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2_hydroxyacetophenone 2'-Hydroxyacetophenone Derivative reaction Base- or Acid-Catalyzed Condensation & Cyclization 2_hydroxyacetophenone->reaction reagent Three-Carbon Synthon (e.g., Acetaldehyde equivalent) reagent->reaction chromanone 2-Methyl-4-Chromanone Derivative reaction->chromanone

Caption: Generalized synthetic workflow for 2-methyl-4-chromanone derivatives.

Potential Biological Significance and Applications

The chromanone scaffold is a core component of many biologically active natural products and synthetic compounds. Derivatives of chromanone have been investigated for a wide range of pharmacological activities, including:

  • Anticancer Agents: Certain chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The precise mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Enzyme Inhibitors: The chromanone structure has proven to be a valuable template for the design of inhibitors for various enzymes, such as sirtuins, which are implicated in aging-related diseases.[7]

  • Antimicrobial Agents: Researchers have explored chromanone derivatives for their potential antibacterial and antifungal properties.[1]

  • Central Nervous System (CNS) Activity: The structural motif of chromanone is present in compounds with potential applications in neurodegenerative diseases.

The presence of a fluorine atom in this compound is of particular interest to medicinal chemists. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

The following diagram illustrates the potential logical relationship between the structural features of this compound and its potential as a lead compound in drug discovery.

G Drug Discovery Potential of this compound CoreScaffold Chromanone Core Bioactivity Potential Biological Activity (e.g., Enzyme Inhibition, Anticancer) CoreScaffold->Bioactivity F_group 6-Fluoro Substitution Properties Modified Physicochemical Properties (Lipophilicity, pKa, etc.) F_group->Properties Me_group 2-Methyl Substitution Me_group->Properties DrugLikeness Improved Drug-like Properties (Metabolic Stability, etc.) Bioactivity->DrugLikeness Properties->Bioactivity Properties->DrugLikeness

Caption: Relationship between structure and potential drug-like properties.

Experimental Protocols

As specific experimental protocols for the synthesis and biological evaluation of this compound are not detailed in readily accessible scientific literature, researchers are encouraged to adapt general procedures reported for analogous chromanone derivatives.

General Guidance for Synthesis:

  • Starting Materials: High-purity 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one would be the key starting material.

  • Reaction Conditions: The reaction would likely involve a base-catalyzed aldol-type condensation with a suitable acetaldehyde equivalent, followed by an intramolecular Michael addition to form the chromanone ring. Alternatively, acid-catalyzed cyclization methods could be explored.

  • Purification: Purification would typically be achieved through column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

General Guidance for Biological Evaluation:

  • Target Selection: Based on the activities of related chromanones, initial biological screening could focus on assays for anticancer activity (e.g., MTT assay against a panel of cancer cell lines) or enzyme inhibition (e.g., specific kinase or deacetylase assays).

  • Assay Development: Standard biochemical and cell-based assays relevant to the chosen targets should be employed.

  • Data Analysis: Quantitative data, such as IC₅₀ or EC₅₀ values, should be determined to quantify the biological activity.

Conclusion

This compound represents a promising, yet underexplored, molecule for researchers in drug discovery and medicinal chemistry. Its structural features, combining the privileged chromanone scaffold with a fluorine and a methyl substituent, suggest a high potential for interesting biological activities. While detailed experimental data for this specific compound is scarce in the public domain, the wealth of information on the synthesis and bioactivity of the broader chromanone class provides a solid foundation for future investigation. Further research into the synthesis and biological evaluation of this compound is warranted to unlock its full therapeutic potential.

References

Synthesis of 6-Fluoro-2-methyl-4-chromanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-2-methyl-4-chromanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a primary synthetic pathway, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Introduction

This compound is a fluorinated derivative of the chromanone scaffold. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group at the 2-position introduces a chiral center, opening possibilities for stereoselective synthesis and evaluation of enantiomeric bioactivity. Chromanone derivatives are known to exhibit a wide range of pharmacological activities, making this compound a compound of interest for drug discovery and development.

Synthetic Pathway

The most common and direct route for the synthesis of this compound involves the base-catalyzed intramolecular cyclization of a chalcone precursor, which is formed in situ from the Claisen-Schmidt condensation of 4'-fluoro-2'-hydroxyacetophenone and acetaldehyde.

Synthesis_Pathway 4-Fluoro-2-hydroxyacetophenone 4-Fluoro-2-hydroxyacetophenone Intermediate_Chalcone Intermediate Chalcone (in situ) 4-Fluoro-2-hydroxyacetophenone->Intermediate_Chalcone Base (e.g., NaOH or KOH) Ethanol Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_Chalcone This compound This compound Intermediate_Chalcone->this compound Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of this compound based on established methods for analogous chromanones.

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Acetaldehyde

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoro-2'-hydroxyacetophenone (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 50% w/v) in a dropwise manner.

  • Aldehyde Addition: Cool the reaction mixture in an ice bath and slowly add acetaldehyde (1.1-1.5 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4'-fluoro-2'- hydroxyacetophenone in EtOH Add_Base Add aq. NaOH or KOH Dissolve->Add_Base Add_Aldehyde Add Acetaldehyde at 0°C Add_Base->Add_Aldehyde Stir Stir at RT for 24-48h Add_Aldehyde->Stir Neutralize Neutralize with HCl Stir->Neutralize Extract Extract with EtOAc Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Purify->Characterize ¹H NMR, ¹³C NMR, IR, MS

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

ParameterValue
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported
Expected Yield 60-75%
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.8-7.9 (dd, 1H, H-5), 7.1-7.2 (m, 2H, H-7, H-8), 4.5-4.6 (m, 1H, H-2), 2.8-2.9 (m, 2H, H-3), 1.5-1.6 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 191-192 (C=O), 162-163 (C-F), 158-159 (C-O), 125-126 (Ar-C), 122-123 (Ar-C), 115-116 (Ar-C), 113-114 (Ar-C), 75-76 (C-2), 45-46 (C-3), 21-22 (-CH₃)
IR (KBr, cm⁻¹) Predicted ν: 3000-2850 (C-H), 1680-1690 (C=O, ketone), 1600-1450 (C=C, aromatic), 1250-1200 (C-O), 1100-1000 (C-F)
Mass Spectrum (EI) Predicted m/z: 180 (M⁺), 165, 137, 109

Conclusion

This technical guide outlines a reliable and accessible synthetic route to this compound. The provided experimental protocol, along with the summarized analytical data, serves as a valuable resource for researchers engaged in the synthesis of novel chromanone derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions and detailed spectroscopic analysis are encouraged for specific research applications.

6-Fluoro-2-methyl-4-chromanone: A Synthetic Intermediate with Potential Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

While a detailed mechanism of action for 6-Fluoro-2-methyl-4-chromanone itself is not extensively documented in publicly available scientific literature, its core structure, the chromanone scaffold, is a recognized "privileged structure" in medicinal chemistry. This indicates its importance as a building block for the synthesis of a wide range of biologically active compounds.

Chromanone and its derivatives have been shown to exhibit a variety of pharmacological activities, including anticancer, antioxidant, antifungal, and antibacterial properties.[1][2] The chromanone framework is a key component in many natural products and synthetic compounds, serving as a versatile template for the design of novel therapeutic molecules.[1][3]

Role as a Synthetic Intermediate

This compound is primarily utilized as a fluorinated heterocyclic building block in organic synthesis.[4][5] The presence of the fluorine atom can enhance the lipophilicity of molecules, a desirable property for drug candidates.[4] It serves as a starting material for creating more complex molecules with potential therapeutic applications.

For instance, the broader class of chroman-4-one derivatives has been synthesized and evaluated for various biological activities. These derivatives are often created through modifications at different positions of the chromanone ring to explore their structure-activity relationships (SAR).[6]

Potential Therapeutic Applications of Chromanone Derivatives

The chromanone scaffold is a key component in compounds targeting a range of diseases. Research into chromanone derivatives has shown promise in several areas:

  • Enzyme Inhibition: Substituted chroman-4-one derivatives have been synthesized and identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[4][6]

  • Antimicrobial Activity: Various chromanone analogs have demonstrated antibacterial and antifungal properties.[3][7]

  • Anticancer Properties: Naturally occurring and synthetic chromanones have shown cytotoxic effects against cancer cell lines.[3]

  • Antidiabetic Effects: Certain chromanone derivatives have been evaluated for their potential to manage diabetes.[3]

Synthesis of Chromanone Derivatives

The synthesis of chromanone derivatives often involves a one-step procedure, such as a base-mediated aldol condensation, which can be facilitated by microwave irradiation. This allows for the efficient creation of a library of analogs for biological screening.[6]

Below is a generalized workflow for the synthesis and evaluation of chromanone derivatives, illustrating the role of compounds like this compound as starting materials.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., this compound, Substituted Phenols) reaction Chemical Reaction (e.g., Aldol Condensation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry) purification->characterization screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Generalized workflow for the synthesis and biological evaluation of chromanone derivatives.

References

In-depth Technical Guide: Biological Activity of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-Fluoro-2-methyl-4-chromanone is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities based on studies of structurally related chromanone analogs. The information presented herein should be considered predictive and serve as a foundation for future research.

Executive Summary

This compound is a heterocyclic compound belonging to the chromanone class. While this specific molecule has not been extensively studied, the chromanone scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological profile. Based on the analysis of close structural analogs, this compound is predicted to exhibit potential as an enzyme inhibitor, with possible applications in anticancer and antimicrobial research. This document outlines the projected biological activities, supported by quantitative data from analogous compounds, detailed experimental protocols for potential screening, and conceptual workflows for its evaluation.

Predicted Biological Activities and Mechanisms of Action

The primary predicted biological activity for this compound is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. This prediction is based on structure-activity relationship (SAR) studies of substituted chroman-4-one derivatives. Additionally, the broader chromanone class has demonstrated potential in anticancer and antimicrobial applications.

Enzyme Inhibition: Sirtuin 2 (SIRT2)

SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a target for therapeutic intervention. A close analog, 6-fluoro-2-pentylchroman-4-one, has been identified as a selective SIRT2 inhibitor. The 6-fluoro substitution is thought to enhance the inhibitory activity.

Anticancer Potential

The chromanone scaffold is present in numerous compounds with demonstrated anticancer properties. The mechanism of action for related compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. While no direct evidence exists for this compound, its structural similarity to other anticancer chromanones warrants investigation.

Antimicrobial Activity

Various chromanone derivatives have been reported to possess antibacterial and antifungal properties. The proposed mechanisms include disruption of the microbial cell membrane and inhibition of essential enzymes. The lipophilic nature imparted by the fluorine atom in this compound could potentially enhance its ability to penetrate microbial cell walls.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data for biological activities of chromanone derivatives structurally related to this compound.

Compound/AnalogBiological ActivityAssayQuantitative Data (IC₅₀/MIC)Reference
6-Fluoro-2-pentylchroman-4-oneSIRT2 InhibitionIn vitro fluorescence-based assay20% inhibition at 200 μM[1]
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 InhibitionIn vitro fluorescence-based assayIC₅₀ = 1.5 μM[1]
Flavanone/Chromanone DerivativesAnticancer (Colorectal Cancer Cell Lines)MTT AssayIC₅₀ ≈ 8–30 µM[2]
Spiro[chromanone-2,4'-piperidine]-4-one derivativesAntibacterial (Various pathogenic bacteria)Microdilution AssayEC₅₀ = 0.78 µg/mL - 3.48 µg/mL[3]
Chromanone and Homoisoflavonoid DerivativesAntimicrobial (Bacteria and Fungi)Microdilution AssayMIC = 64 to 1024 μg/mL[4]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the biological evaluation of this compound, based on methodologies used for its analogs.

SIRT2 Inhibition Assay (In vitro)

This protocol is adapted from the evaluation of substituted chroman-4-one derivatives as SIRT2 inhibitors[1].

Objective: To determine the in vitro inhibitory activity of this compound against human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)

  • Developer reagent

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD⁺

  • Trichostatin A (as a non-sirtuin deacetylase inhibitor)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sirtinol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO should be kept below 1%.

  • In a 96-well black microplate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺ to the assay buffer.

  • Add the test compound dilutions or controls (vehicle and positive control) to the respective wells.

  • Incubate the plate at 37°C for a specified period (e.g., 1 hour).

  • Stop the enzymatic reaction by adding the developer reagent containing trichostatin A.

  • Incubate the plate at room temperature for 30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[2].

Objective: To evaluate the effect of this compound on the viability of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains[4].

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well sterile microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Add the microbial inoculum to each well of the microplate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification SIRT2_Assay SIRT2 Inhibition Assay (In vitro) Purification->SIRT2_Assay Anticancer_Assay Anticancer Cell Viability (MTT Assay) Purification->Anticancer_Assay Antimicrobial_Assay Antimicrobial Susceptibility (Broth Microdilution) Purification->Antimicrobial_Assay IC50_EC50_MIC Determination of IC₅₀ / EC₅₀ / MIC values SIRT2_Assay->IC50_EC50_MIC Anticancer_Assay->IC50_EC50_MIC Antimicrobial_Assay->IC50_EC50_MIC SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_EC50_MIC->SAR_Analysis

Caption: A conceptual workflow for the synthesis and biological evaluation.

Potential Mechanism of Action as an Enzyme Inhibitor

enzyme_inhibition cluster_reaction Enzymatic Reaction Compound This compound Inhibition Inhibition Compound->Inhibition Enzyme Target Enzyme (e.g., SIRT2) Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Inhibition->Enzyme

Caption: A simplified diagram illustrating the potential enzyme inhibitory action.

References

The Ascendant Core: A Technical Guide to 6-Fluoro-2-methyl-4-chromanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoro-2-methyl-4-chromanone scaffold represents a privileged core in medicinal chemistry, demonstrating significant potential across various therapeutic areas. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the chromanone ring system modulates the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced biological activity and improved drug-like characteristics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds, with a focus on their potential as selective enzyme inhibitors and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogs typically proceeds through a multi-step sequence, commencing with the appropriate substituted 2'-hydroxyacetophenone. A common and effective strategy involves an aldol condensation reaction, such as the Claisen-Schmidt condensation, followed by an intramolecular cyclization.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of a chalcone intermediate followed by its cyclization to the chromanone core.

G A Starting Materials: 4-Fluoro-2-hydroxyacetophenone Acetaldehyde or equivalent B Claisen-Schmidt Condensation (Base-catalyzed) A->B Reaction C Intermediate: (E)-1-(5-fluoro-2-hydroxyphenyl)-but-2-en-1-one (Fluorinated Chalcone) B->C Formation D Intramolecular Cyclization (Acid or Base-catalyzed) C->D Reaction E Final Product: This compound D->E Formation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted chroman-4-ones.[1][2]

Step 1: Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-but-2-en-1-one (Chalcone Intermediate)

  • To a solution of 4-fluoro-2-hydroxyacetophenone (1 equivalent) in ethanol, add acetaldehyde (1.2 equivalents).

  • Slowly add an aqueous solution of a suitable base (e.g., 10% NaOH or KOH) to the mixture while stirring at room temperature.

  • Continue stirring for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of 5.

  • The precipitated solid, the chalcone intermediate, is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the synthesized chalcone from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).[3]

  • Reflux the reaction mixture for several hours, monitoring for the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture and neutralize it with a weak base.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound core have shown significant promise as selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase implicated in various diseases, including neurodegenerative disorders and cancer.[1][4]

SIRT2 Inhibition

The inhibitory activity of a series of substituted chroman-4-one analogs against human sirtuins SIRT1, SIRT2, and SIRT3 has been evaluated. The data reveals that specific substitutions on the chromanone scaffold are crucial for potent and selective SIRT2 inhibition.[1][5]

Table 1: In Vitro Inhibitory Activity of Chromanone Derivatives against SIRT1, SIRT2, and SIRT3

Compound IDR¹ (at C2)R² (at C6)R³ (at C8)SIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)
1a n-pentylClBr>2004.5>200
1c n-pentylBrBr>2001.5>200
1d n-pentylCH₃CH₃>20025>200
1j n-pentylHF>200>200 (18% inhib. at 200 µM)>200
3a (chromone) n-pentylClBr>2005.5>200

Data adapted from Jung et al., J. Med. Chem. 2012, 55, 16, 7523–7535.[1]

Structure-Activity Relationship (SAR) Summary:

  • Substitution at C2: An alkyl chain of three to five carbons at the 2-position is favorable for potent SIRT2 inhibition.[1]

  • Substitution at C6 and C8: Larger, electron-withdrawing groups at the 6- and 8-positions, such as halogens (Cl, Br), significantly enhance inhibitory activity.[1] The presence of a substituent at the 6-position appears to be more critical for activity than at the 8-position.[2]

  • Fluorine Substitution: A single fluorine at the 7-position (compound 1j analog) resulted in weak inhibitory activity, suggesting that the position and electronic nature of the fluorine substituent are critical.[2] While not explicitly tested in this series, a 6-fluoro substituent would be expected to contribute favorably as an electron-withdrawing group.

  • Carbonyl Group: The carbonyl group at the 4-position is essential for activity, as its reduction or removal leads to a significant loss of inhibitory potency.[2]

  • Saturation of the C2-C3 Bond: Chromanones (saturated C2-C3) generally exhibit slightly better or comparable activity to their corresponding chromone (unsaturated C2-C3) analogs.[1]

Anticancer Activity

The inhibition of SIRT2 by chromanone derivatives has been linked to antiproliferative effects in cancer cells.[6] This is thought to occur through the hyperacetylation of SIRT2 substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest.[4][6] Furthermore, some fluorinated quinoline derivatives, which share structural similarities with chromanones, have demonstrated potent anticancer activity by inhibiting pyrimidine biosynthesis.[7][8]

Table 2: Anticancer Activity of Selected Chromanone Derivatives

CompoundCell LineActivityMechanism
Chromanone DerivativesColorectal Cancer CellsIC₅₀ values in the range of 8–30 µMInduction of oxidative stress, apoptosis, and autophagy[9]
Fluorinated Quinoline Carboxylic AcidHuman Colon Tumor Cells99.9% cell kill at 25-75 µMInhibition of dihydroorotate dehydrogenase, leading to depletion of pyrimidine pools[7]
Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of chromanone derivatives. Inhibition of SIRT2 is considered a promising strategy for neurodegenerative diseases like Parkinson's and Huntington's disease.[10] Additionally, certain chromanone analogs have been shown to mitigate neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines. This effect is mediated through the modulation of key signaling pathways.

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and the subsequent modulation of downstream signaling pathways.

SIRT2 Inhibition and Downstream Effects

The primary mechanism of action for many bioactive chromanone derivatives is the inhibition of SIRT2. This leads to the hyperacetylation of various protein substrates, impacting cellular processes such as cell cycle regulation and microtubule stability.

G cluster_0 Cellular Environment This compound This compound SIRT2 SIRT2 This compound->SIRT2 Inhibits α-tubulin α-tubulin SIRT2->α-tubulin Deacetylates Acetylated α-tubulin Acetylated α-tubulin Acetylated α-tubulin->α-tubulin Microtubule Destabilization Microtubule Destabilization Acetylated α-tubulin->Microtubule Destabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Destabilization->Cell Cycle Arrest Anticancer Effects Anticancer Effects Cell Cycle Arrest->Anticancer Effects

Caption: Proposed mechanism of anticancer activity via SIRT2 inhibition.

Modulation of Neuroinflammatory Signaling

In the context of neuroinflammation, chromanone derivatives have been shown to interfere with pro-inflammatory signaling cascades.

G cluster_1 Neuroinflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K NF-κB NF-κB TAK1->NF-κB Akt Akt PI3K->Akt Akt->NF-κB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Neuroinflammation Neuroinflammation Pro-inflammatory\nCytokines->Neuroinflammation Chromanone Derivative Chromanone Derivative Chromanone Derivative->TAK1 Inhibits Chromanone Derivative->PI3K Inhibits

Caption: Inhibition of neuroinflammatory pathways by chromanone derivatives.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against SIRT2.[10]

  • Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®)

    • NAD⁺

    • Developer solution

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Test compound (dissolved in DMSO)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

    • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the SIRT2 enzyme solution.

    • Initiate the reaction by adding the fluorogenic substrate and NAD⁺.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for an additional 30 minutes at 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[9]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete cell culture medium

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion

The this compound core is a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective inhibition of SIRT2, leading to significant anticancer activity. Furthermore, emerging evidence suggests their potential in treating neuroinflammatory and neurodegenerative disorders. The synthetic accessibility of this scaffold, coupled with the clear structure-activity relationships, provides a solid foundation for further optimization and drug discovery efforts. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting area of medicinal chemistry.

References

Spectroscopic Profile of 6-Fluoro-2-methyl-4-chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Fluoro-2-methyl-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of chromanone derivatives.

Introduction

This compound is a fluorinated derivative of the chromanone scaffold. The introduction of a fluorine atom and a methyl group to the chromanone core is expected to modulate its physicochemical and biological properties, making it a molecule of significant interest for various research applications, including drug discovery and materials science. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of such novel compounds. This guide presents a predictive spectroscopic profile of this compound to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

Extensive searches of scientific literature and spectral databases did not yield experimental NMR, IR, or MS data for this compound. The data presented herein are predicted values based on the analysis of its chemical structure and comparison with the known spectral data of related compounds, such as 6-fluoro-4-chromanone and 6-methyl-4-chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-24.5 - 4.7m-
H-3a2.8 - 3.0ddJ_gem ≈ 16-17, J_vic ≈ 11-12
H-3b2.6 - 2.8ddJ_gem ≈ 16-17, J_vic ≈ 3-4
H-57.5 - 7.7ddJ_ortho ≈ 8-9, J_meta ≈ 3
H-77.0 - 7.2dddJ_ortho ≈ 8-9, J_meta ≈ 8-9, J_para ≈ 3
H-86.9 - 7.1ddJ_ortho ≈ 8-9, J_meta ≈ 4-5
2-CH₃1.5 - 1.7dJ_vic ≈ 6-7

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-275 - 80
C-345 - 50
C-4190 - 195
C-4a120 - 125
C-5115 - 120 (d, J_CF ≈ 23-25 Hz)
C-6158 - 163 (d, J_CF ≈ 240-250 Hz)
C-7118 - 123 (d, J_CF ≈ 7-9 Hz)
C-8110 - 115 (d, J_CF ≈ 21-23 Hz)
C-8a155 - 160
2-CH₃20 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (ketone)1680 - 1700Strong, sharp
C-O-C (ether)1200 - 1300Strong, stretching
C-F (aryl fluoride)1200 - 1250Strong, stretching
C-H (aromatic)3000 - 3100Medium, stretching
C-H (aliphatic)2850 - 3000Medium, stretching
C=C (aromatic)1550 - 1650Medium to weak, stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₀H₉FO₂
Molecular Weight180.18 g/mol
[M]⁺ (Molecular Ion)m/z 180
Key Fragment Ionsm/z 165 ([M-CH₃]⁺), m/z 152 ([M-CO]⁺), m/z 137, m/z 123, m/z 109

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2] The solution should be homogenous and free of particulate matter.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3][4] The sample height in the tube should be sufficient to cover the NMR probe's detection region, typically around 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[5][6] This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition: Collect the FTIR spectrum. The infrared beam will penetrate a few microns into the sample, and the attenuated energy is detected.[7]

  • Cleaning: After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[5]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.[8]

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][10][11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Application of Solid Sample->Solid_Sample MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Spectroscopic_Technique_Relationships cluster_techniques Spectroscopic Techniques Structure Molecular Structure (this compound) NMR NMR (¹H, ¹³C) Structure->NMR Provides Info On IR IR Structure->IR Provides Info On MS MS Structure->MS Provides Info On C_H_Framework Carbon-Hydrogen Framework NMR->C_H_Framework Determines Functional_Groups Functional Groups (C=O, C-O, C-F) IR->Functional_Groups Identifies Molecular_Formula_Connectivity Molecular Formula & Connectivity MS->Molecular_Formula_Connectivity Determines

References

6-Fluoro-2-methyl-4-chromanone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-4-chromanone is a fluorinated heterocyclic compound belonging to the chromanone class.[1][2] Chromanones and their derivatives are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a compound of interest for further investigation.[7][8] This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to conduct their own assessments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88754-96-5[1]
Molecular Formula C₁₀H₉FO₂[2][9]
Molecular Weight 180.18 g/mol [2][9]
Appearance White to Light yellow to Light orange powder to crystal[1][2]
Melting Point 69.0 to 72.0 °C[1][10]
Purity >98.0% (GC)[1][10]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on its structure—a fluorinated aromatic ketone—it is expected to exhibit low solubility in aqueous solutions and higher solubility in common organic solvents. The fluorine substitution may enhance its lipophilicity.[7]

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below. This protocol can be adapted for various solvents and temperatures.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[11]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The excess solid should be visually present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.[12]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility from the measured concentration and the dilution factor.

Data Presentation: The results should be summarized in a table as shown below.

Table 2: Example Solubility Data Table for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25[Experimental Value][Experimental Value]
PBS (pH 7.4)37[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
DMSO25[Experimental Value][Experimental Value]

Stability Profile

The stability of a pharmaceutical compound is a critical factor influencing its development, formulation, and storage.[13][14][15] Stability testing evaluates the extent to which a drug substance or product remains within its specified limits of quality, purity, and potency over time under the influence of various environmental factors.[16][17]

Key Stability Considerations:
  • pH Stability (Hydrolysis): The chromanone ring may be susceptible to hydrolysis under acidic or basic conditions. The degradation rate is often pH-dependent.[18]

  • Thermal Stability: Exposure to high temperatures can lead to degradation. Understanding the thermal stability is crucial for manufacturing and storage.

  • Photostability: Exposure to light, particularly UV radiation, can cause photodegradation.[19][20]

Experimental Protocol: pH Stability (Forced Degradation Study)

Objective: To evaluate the stability of this compound across a range of pH values and identify potential degradation products.

Materials:

  • This compound stock solution (e.g., in acetonitrile or methanol)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature bath or incubator

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (LC-MS)

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the different pH buffers and acidic/basic solutions.

    • Include a control sample in a neutral, non-degrading solvent.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 40 °C, 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis:

    • At each time point, neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Determine the percentage of this compound remaining at each time point.

    • Characterize any significant degradation products using LC-MS if possible.

Data Presentation: The results should be presented in a table summarizing the percentage of the compound remaining under each condition.

Table 3: Example pH Stability Data for this compound

ConditionTemperature (°C)Time (hours)% RemainingMajor Degradation Products
0.1 M HCl6024[Experimental Value][Characterization]
pH 4 Buffer6024[Experimental Value][Characterization]
pH 7 Buffer6024[Experimental Value][Characterization]
pH 9 Buffer6024[Experimental Value][Characterization]
0.1 M NaOH6024[Experimental Value][Characterization]
Experimental Protocol: Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-ultraviolet lamps)

  • Quartz or other UV-transparent sample containers

  • Control samples wrapped in aluminum foil to protect from light

  • HPLC system

Procedure:

  • Sample Preparation:

    • Place solid this compound in a transparent container.

    • Prepare a solution of the compound in a suitable solvent and place it in a quartz container.

    • Prepare corresponding control samples and wrap them in aluminum foil.

  • Exposure:

    • Place both the exposed and control samples in the photostability chamber.

    • Expose the samples to a specified light intensity for a defined duration, as per ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis:

    • After exposure, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to assess for any degradation and the formation of new peaks.

    • Quantify the amount of this compound remaining.

Data Presentation: The results should be summarized in a table.

Table 4: Example Photostability Data for this compound

Sample TypeCondition% RemainingObservations
SolidExposed to Light[Experimental Value][e.g., color change, degradation products]
SolidControl (Dark)[Experimental Value][No significant change]
SolutionExposed to Light[Experimental Value][e.g., degradation products]
SolutionControl (Dark)[Experimental Value][No significant change]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle and withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC/GC-MS F->G

Caption: Workflow for Thermodynamic Solubility Determination.

pH_Stability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare compound solutions in various pH buffers C Incubate at controlled temperature A->C B Prepare control sample B->C D Collect samples at multiple time points C->D E Neutralize samples D->E F Analyze by stability- indicating HPLC E->F G Quantify remaining compound and identify degradants F->G

Caption: Workflow for pH Stability Assessment.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in publicly accessible literature, this technical guide provides a framework for its characterization. The provided protocols for determining solubility and assessing stability against pH, temperature, and light are based on standard pharmaceutical industry practices.[13][14] Researchers and drug development professionals can utilize these methodologies to generate the necessary data to advance their understanding and potential application of this promising compound. The structural similarity to other biologically active chromanones suggests that a thorough investigation of its physicochemical properties is warranted.[3][5][21]

References

In Vitro Evaluation of 6-Fluoro-2-methyl-4-chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide focuses on the in vitro evaluation of 6-Fluoro-2-methyl-4-chromanone, a fluorinated derivative of the chromanone family.

While specific in vitro studies on this compound are not extensively available in the public domain, this document provides a comprehensive overview of relevant experimental protocols and potential biological activities based on studies of structurally related chromanone derivatives. The methodologies outlined herein are intended to serve as a foundational guide for researchers initiating investigations into the biological effects of this compound. The chromanone scaffold is a key component in a variety of compounds with significant pharmacological activities.

Physicochemical Properties and Synthesis

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal. It is classified as a heterocyclic fluorinated building block.

General Synthesis of Chroman-4-ones

A common method for the synthesis of chroman-4-one derivatives involves a base-mediated aldol condensation. The general procedure, which can be adapted for the synthesis of this compound, is as follows:

  • The appropriate 2'-hydroxyacetophenone (in this case, 5'-fluoro-2'-hydroxyacetophenone) is dissolved in ethanol.

  • An appropriate aldehyde (acetaldehyde for the 2-methyl substituent) and a base such as diisopropylamine (DIPA) are added to the solution.

  • The reaction mixture is heated, often using microwave irradiation, for a specified time (e.g., 1 hour at 160-170 °C).

  • Following the reaction, the mixture is diluted with a solvent like dichloromethane (CH2Cl2) and washed sequentially with aqueous solutions of a base (e.g., 10% NaOH), an acid (e.g., 1 M HCl), water, and brine.

  • The organic phase is then dried over a drying agent like magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • The final product is purified using techniques such as flash column chromatography.

Potential In Vitro Biological Activities and Experimental Protocols

Based on the activities of related chromanone derivatives, this compound could be investigated for several biological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Anticancer Activity

Chromanone derivatives have shown promise as anticancer agents. The following protocols can be employed to assess the antiproliferative effects of this compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., colorectal cancer lines like Caco-2, HT-29, or others) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIncubation Time (h)IC50 (µM)
HT-29This compound4825.5
Caco-2This compound4838.2
HCT116This compound4815.8
A549This compound4842.1
Enzyme Inhibition: Sirtuin 2 (SIRT2) Inhibition

Certain chromanone derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.[1]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

  • Reagents: Recombinant human SIRT2 enzyme, a fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue), and nicotinamide adenine dinucleotide (NAD+) are required.

  • Assay Procedure:

    • The SIRT2 enzyme is incubated with varying concentrations of this compound in an assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate and NAD+.

    • The mixture is incubated at 37°C for a defined period.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the compound to that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Data Presentation: Hypothetical SIRT2 Inhibition Data

CompoundTarget EnzymeIC50 (µM)Selectivity vs SIRT1Selectivity vs SIRT3
This compoundSIRT28.3>10-fold>10-fold
Reference InhibitorSIRT22.1>20-fold>15-fold

Signaling Pathway Analysis

Should this compound exhibit significant biological activity, further investigation into the underlying molecular mechanisms would be warranted. For instance, if it displays anti-inflammatory properties, its effect on the NF-κB signaling pathway could be explored.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates a potential mechanism by which a chromanone derivative might inhibit the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the in vitro assays described above.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Remove medium and add solubilizer (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Workflow for SIRT2 Inhibition Assay

SIRT2_Workflow A Prepare reaction mixture: SIRT2 enzyme, buffer, and This compound B Initiate reaction with fluorogenic substrate and NAD+ A->B C Incubate at 37°C B->C D Add developer solution to stop reaction and generate fluorescent signal C->D E Measure fluorescence D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in vitro SIRT2 enzyme inhibition assay.

Conclusion

While direct experimental data for this compound is limited, the established biological activities of the broader chromanone class provide a strong rationale for its investigation. The protocols and potential targets outlined in this guide offer a solid starting point for researchers to explore the in vitro pharmacological profile of this compound. Further studies are necessary to elucidate its specific mechanisms of action and to determine its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 6-Fluoro-2-methyl-4-chromanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-4-chromanone is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The chromanone scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds and natural products.[1][2][3] The presence of a fluorine atom at the 6-position enhances lipophilicity and can modulate the electronic properties of the molecule, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.[4]

These application notes provide an overview of the synthetic utility of this compound, focusing on key reactions and detailed experimental protocols. The primary reactive sites of this molecule include the active methylene group at C3, the carbonyl group at C4, and the electron-deficient aromatic ring, which allows for nucleophilic aromatic substitution.

Key Synthetic Applications

The reactivity of this compound allows for a variety of synthetic transformations to generate a diverse library of derivatives. The primary applications involve reactions at the C3 position and substitution at the C6 position.

C3-Functionalization via Condensation Reactions

The methylene group adjacent to the carbonyl (C3) is activated and readily undergoes condensation reactions with various electrophiles, such as aldehydes and ketones. This allows for the introduction of a wide range of substituents, leading to the formation of novel chromanone derivatives with potential biological activities.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C6 position is activated by the para-carbonyl group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various heteroatom nucleophiles, providing a straightforward method to further functionalize the aromatic core of the molecule.

Data Presentation

The following tables summarize representative quantitative data for the key reactions of this compound. Please note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

Table 1: Aldol Condensation of this compound

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydePyrrolidineEthanolReflux685-95
24-ChlorobenzaldehydePiperidineMethanolReflux880-90
34-MethoxybenzaldehydeL-prolineDMSO601275-85
4IsobutyraldehydeNaOHEthanol/H₂ORT470-80

Table 2: Nucleophilic Aromatic Substitution (SNAr) of this compound

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF1001280-90
2MorpholineNaHTHFReflux1870-80
3Sodium methoxide-MethanolReflux2460-70
41H-PyrazoleCs₂CO₃Dioxane1202465-75

Experimental Protocols

Protocol 1: Synthesis of 3-Benzylidene-6-fluoro-2-methyl-4-chromanone (Aldol Condensation)

This protocol describes a classic base-catalyzed Aldol condensation to introduce a benzylidene moiety at the C3 position.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Pyrrolidine (0.2 eq)

  • Ethanol

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).

  • Add pyrrolidine (0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Acidify the mixture with 2M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-benzylidene-6-fluoro-2-methyl-4-chromanone.

Protocol 2: Synthesis of 6-(Phenylthio)-2-methyl-4-chromanone (Nucleophilic Aromatic Substitution)

This protocol details the substitution of the C6-fluoro group with a thiophenol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add thiophenol (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield 6-(phenylthio)-2-methyl-4-chromanone.

Visualizations

experimental_workflow start Start: this compound reaction Reaction Step (e.g., Aldol Condensation) start->reaction reagents Reactants & Reagents (e.g., Aldehyde, Base) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (e.g., C3-Substituted Derivative) purification->product

Caption: General experimental workflow for the synthesis of derivatives.

reaction_pathways cluster_c3 C3 Position Reactions cluster_c6 C6 Position Reactions start This compound c3_reaction Aldol/Knoevenagel Condensation start->c3_reaction + Aldehyde + Base c6_reaction Nucleophilic Aromatic Substitution (SNAr) start->c6_reaction + Nucleophile + Base c3_product 3-Substituted Chromanone c3_reaction->c3_product c6_product 6-Substituted Chromanone c6_reaction->c6_product

Caption: Key reaction pathways of this compound.

References

Application Notes and Protocols for Reactions of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of 6-Fluoro-2-methyl-4-chromanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols are based on established reactions of related 4-chromanone and fluoroaromatic systems.

Synthesis of Pyrazole Derivatives via Reaction with Hydrazine

The reaction of 4-chromanones with hydrazine hydrate is a well-established method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles.[1] This transformation involves the opening of the pyran ring followed by cyclization to form the pyrazole ring.

Experimental Protocol: Synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-3-methyl-1H-pyrazole

Reaction Scheme:

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • To this solution, add 1.5 mL of hydrazine hydrate (80% solution).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • The reaction mixture is then heated to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure pyrazole derivative.

Data Presentation:
ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound180.171.05.55
Hydrazine hydrate (80%)50.061.5 mL~24
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
5-(4-Fluoro-2-hydroxyphenyl)-3-methyl-1H-pyrazole192.191.0770-85

Aldol Condensation at the 3-Position

The carbonyl group at the 4-position of the chromanone ring activates the adjacent methylene group (C3) for deprotonation, enabling aldol condensation reactions with aldehydes.

Experimental Protocol: Synthesis of 3-(Phenylmethylene)-6-fluoro-2-methyl-4-chromanone

Reaction Scheme:

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 50 mL Erlenmeyer flask, prepare a solution of 0.5 g of sodium hydroxide in 10 mL of ethanol and 5 mL of water.

  • To this basic solution, add 1.0 g of this compound and 0.65 mL of benzaldehyde.

  • Stir the mixture vigorously at room temperature for 2-3 hours. A precipitate will form as the reaction proceeds.

  • Monitor the reaction by TLC.

  • After the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water to remove any remaining sodium hydroxide.

  • Recrystallize the crude product from ethanol to obtain the pure condensed product.

Data Presentation:
ReactantMolar Mass ( g/mol )Amount (g/mL)Moles (mmol)
This compound180.171.0 g5.55
Benzaldehyde106.120.65 mL6.21
Sodium hydroxide40.000.5 g12.5
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
3-(Phenylmethylene)-6-fluoro-2-methyl-4-chromanone268.281.4975-90

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic systems.[2][3][4] In the case of this compound, the aromatic ring is activated by the ether oxygen, directing formylation to the ortho position (C5).

Experimental Protocol: Synthesis of 5-Formyl-6-fluoro-2-methyl-4-chromanone

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium acetate solution (saturated)

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place 10 mL of dry DMF and cool it in an ice bath to 0-5 °C.

  • Slowly add 1.2 mL of phosphorus oxychloride dropwise with stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 1.0 g of this compound in 15 mL of dry DCM.

  • Add the solution of the chromanone dropwise to the Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 8-10 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:
ReactantMolar Mass ( g/mol )Amount (g/mL)Moles (mmol)
This compound180.171.0 g5.55
Phosphorus oxychloride153.331.2 mL12.9
N,N-Dimethylformamide73.0910 mL-
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
5-Formyl-6-fluoro-2-methyl-4-chromanone208.181.1650-65

Visualizations

experimental_workflow cluster_pyrazole Pyrazole Synthesis start_pyrazole This compound reagent_hydrazine Hydrazine Hydrate Ethanol, Acetic Acid reflux Reflux 4-6 hours reagent_hydrazine->reflux workup_pyrazole Aqueous Workup & Recrystallization reflux->workup_pyrazole product_pyrazole 5-(4-Fluoro-2-hydroxyphenyl) -3-methyl-1H-pyrazole workup_pyrazole->product_pyrazole

Caption: Workflow for Pyrazole Synthesis.

aldol_condensation_workflow cluster_aldol Aldol Condensation start_aldol This compound reagent_aldehyde Benzaldehyde NaOH, Ethanol stir_rt Stir at RT 2-3 hours reagent_aldehyde->stir_rt workup_aldol Filtration & Recrystallization stir_rt->workup_aldol product_aldol 3-(Phenylmethylene)-6-fluoro -2-methyl-4-chromanone workup_aldol->product_aldol

Caption: Workflow for Aldol Condensation.

vilsmeier_haack_workflow cluster_vilsmeier Vilsmeier-Haack Formylation start_vilsmeier This compound reagent_vilsmeier Vilsmeier Reagent (POCl₃ + DMF) heat Heat at 60-70 °C 8-10 hours reagent_vilsmeier->heat workup_vilsmeier Aqueous Workup & Column Chromatography heat->workup_vilsmeier product_vilsmeier 5-Formyl-6-fluoro -2-methyl-4-chromanone workup_vilsmeier->product_vilsmeier

Caption: Workflow for Vilsmeier-Haack Formylation.

References

Application Notes and Protocols: 6-Fluoro-2-methyl-4-chromanone as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Fluoro-2-methyl-4-chromanone, a valuable fluorinated heterocyclic building block in medicinal chemistry. This document details its synthesis, characterization, and application as a key intermediate in the discovery of novel therapeutic agents, including Sirtuin 2 (SIRT2) inhibitors and plant immunity inducers. Detailed experimental protocols and quantitative data are provided to facilitate its use in the laboratory.

Physicochemical Properties and Synthesis

This compound is a white to light yellow crystalline solid. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 88754-96-5[1]
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.18 g/mol [1]
Appearance White to Light yellow to Light orange powder to crystal[1]
Purity >98.0% (GC)
Melting Point 69.0 to 72.0 °C
Synthesis of this compound

A common and efficient method for the synthesis of 2-substituted-4-chromanones is the base-catalyzed Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2][3][4] For the synthesis of this compound, 4'-fluoro-2'-hydroxyacetophenone is reacted with acetaldehyde. Microwave irradiation can be employed to accelerate the reaction.[2][3][4]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4'-Fluoro-2'-hydroxyacetophenone

    • Acetaldehyde

    • Diisopropylamine (DIPA) or other suitable base (e.g., piperidine)

    • Ethanol

    • Dichloromethane

    • 1 M Hydrochloric acid (HCl)

    • 10% Sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • In a microwave-safe vessel, dissolve 4'-fluoro-2'-hydroxyacetophenone (1.0 equiv) in ethanol to make a 0.4 M solution.

    • Add acetaldehyde (1.1 equiv) and diisopropylamine (1.1 equiv) to the solution.

    • Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[2][3][4]

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

  • Characterization Data (Predicted based on analogous structures):

    • ¹H NMR (CDCl₃): δ 7.8-7.0 (m, 3H, Ar-H), 4.6-4.4 (m, 1H, O-CH), 2.8-2.6 (m, 2H, CH₂), 1.6 (d, 3H, CH₃).

    • ¹³C NMR (CDCl₃): δ 192 (C=O), 160 (C-F), 158 (C-O), 125, 120, 115, 110 (Ar-C), 78 (O-CH), 45 (CH₂), 21 (CH₃).

    • IR (KBr, cm⁻¹): ~1680 (C=O), ~1600, 1500 (C=C aromatic), ~1250 (C-F).

    • MS (ESI): m/z 181 [M+H]⁺.

Application in Drug Discovery: Sirtuin 2 (SIRT2) Inhibitors

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases and has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[2][3][4] Chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[2][3][4] The 6-fluoro substitution can enhance the pharmacological properties of these inhibitors.

Synthesis of 2-Alkyl-6-fluorochroman-4-one based SIRT2 Inhibitors

Building upon the this compound scaffold, further modifications can be introduced to synthesize potent SIRT2 inhibitors. A general strategy involves the Knoevenagel condensation at the C3 position or other modifications at the C2 position. The following is a proposed synthetic protocol for a 2-alkyl-6-fluorochroman-4-one derivative.

Experimental Protocol: Synthesis of a 2-Alkyl-6-fluorochroman-4-one Derivative

  • Materials:

    • This compound

    • Appropriate aldehyde or alkyl halide

    • Base (e.g., sodium ethoxide, piperidine)

    • Solvent (e.g., ethanol, DMF)

    • Standard workup and purification reagents as in section 1.1.

  • Procedure (General for Knoevenagel Condensation):

    • Dissolve this compound (1.0 equiv) and the desired aldehyde (1.1 equiv) in a suitable solvent like ethanol.

    • Add a catalytic amount of a base such as piperidine.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction after aqueous workup.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data for SIRT2 Inhibition
Compound (Analogous Structures)R⁶R⁸IC₅₀ (µM) for SIRT2Reference
1 ClBrn-pentyl4.5[2][3][4]
2 BrBrn-pentyl1.5[2][3]

These data suggest that a 6-fluoro substituent, being an electron-withdrawing group, is likely to contribute favorably to the inhibitory activity.

SIRT2 Inhibition Assay Workflow

G Workflow for SIRT2 Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme SIRT2 Enzyme Incubation Incubate Enzyme, Inhibitor, and NAD+ Enzyme->Incubation Substrate Fluorogenic Substrate (e.g., Ac-Lys-AMC) Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start NAD NAD+ NAD->Incubation Inhibitor This compound Derivative Inhibitor->Incubation Incubation->Reaction_Start Measurement Measure Fluorescence (Excitation/Emission) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

Application in Agrochemistry: Plant Immunity Inducers

Chromanone derivatives have also been investigated for their potential to induce plant immunity against pathogens.[5] A recent study has shown that a derivative of 6-fluorochromanone can protect plants from viral infections by targeting the abscisic acid (ABA) signaling pathway.[5]

Synthesis of 6-Fluoro-4-oxochromane-2-carboxamide Derivatives

The synthesis of these plant immunity inducers involves the modification of the 2-position of the chromanone ring to introduce a carboxamide functionality.

Experimental Protocol: Synthesis of a 6-Fluoro-4-oxochromane-2-carboxamide Derivative

  • Materials:

    • 6-Fluoro-4-chromanone

    • Reagents for carboxylation at C2 (e.g., via oxidation and esterification, followed by amidation)

    • Appropriate amine for amidation

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF, CH₂Cl₂)

    • Standard workup and purification reagents.

  • Procedure (General for Amidation):

    • Synthesize the corresponding 6-fluoro-4-oxochromane-2-carboxylic acid from 6-fluoro-4-chromanone using appropriate oxidation methods.

    • Dissolve the carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), HATU (1.1 equiv), and HOBt (1.1 equiv) in DMF.

    • Add DIPEA (2.0 equiv) to the mixture and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Mechanism of Action: Modulation of the ABA Signaling Pathway

Abscisic acid is a key phytohormone that regulates plant growth, development, and responses to various stresses, including pathogen attacks. The core ABA signaling pathway involves the ABA receptor (PYR/PYL/RCAR), protein phosphatases 2C (PP2Cs), and Snf1-related protein kinases 2 (SnRK2s).

In the absence of ABA, PP2Cs keep SnRK2s in an inactive state. Upon stress, ABA binds to its receptors, which in turn inhibit PP2Cs. This inhibition releases SnRK2s, allowing them to phosphorylate downstream targets, including transcription factors, leading to the expression of stress-responsive genes.

It is proposed that 6-fluorochromanone derivatives can modulate this pathway, potentially by interacting with one of the key components, thereby enhancing the plant's defense response.[5]

ABA Signaling Pathway and Proposed Modulation by a 6-Fluorochromanone Derivative

G ABA Signaling Pathway and Proposed Modulation cluster_stress Stress Condition cluster_core Core Signaling Module cluster_downstream Downstream Response ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR (ABA Receptor) ABA->Receptor PP2C PP2C (Protein Phosphatase 2C) Receptor->PP2C Inhibition SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 Inhibition TF Transcription Factors (e.g., ABFs) SnRK2->TF Phosphorylation Gene_Expression Stress-Responsive Gene Expression TF->Gene_Expression Activation Chromanone 6-Fluorochromanone Derivative Chromanone->Receptor Proposed Modulation

Caption: Proposed modulation of the ABA signaling pathway by a 6-fluorochromanone derivative.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of a variety of biologically active molecules. Its fluorinated chromanone scaffold provides a privileged starting point for the development of novel SIRT2 inhibitors for the treatment of human diseases and for the creation of innovative plant immunity inducers in agriculture. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in these exciting areas of drug discovery and agrochemical science.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 6-Fluoro-2-methyl-4-chromanone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromanone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The core chromanone scaffold serves as a versatile template for the development of novel therapeutic agents.[1] 6-Fluoro-2-methyl-4-chromanone, a specific derivative, is a fluorinated heterocyclic building block.[3][4] While specific biological data for this compound is limited, its structural similarity to other biologically active chromanones suggests it may possess cytotoxic, pro-apoptotic, cell cycle inhibitory, or kinase modulatory effects.[5][6]

These application notes provide a comprehensive set of cell-based assay protocols to enable researchers to investigate the potential biological activities of this compound.

Application Note 1: Determination of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to assess its effect on cell viability and determine its cytotoxic potential. The MTT and XTT assays are reliable colorimetric methods for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[7]

Experimental Protocol: MTT Assay for Cell Viability[9][10]

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

The cytotoxic activity of this compound can be summarized in a table.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer)15.20.8
A549 (Lung Cancer)22.51.2
HeLa (Cervical Cancer)18.91.0

Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow of the MTT assay for cell viability.

Application Note 2: Assessment of Apoptosis Induction

To understand the mechanism of cell death induced by this compound, it is crucial to investigate whether it triggers apoptosis. Assays for apoptosis can detect key events such as the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases.[10][11]

Experimental Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry[14][15]

This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and combine with the floating cells in the medium.[11]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Experimental Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]

Materials:

  • Treated and control cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Presentation: Hypothetical Apoptosis Induction
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control3.52.11.0
This compound (IC50)25.810.24.5

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Pathway compound This compound cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 casp37 Caspase-3/7 casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Simplified intrinsic apoptosis pathway.
Workflow for Annexin V/PI Assay

AnnexinV_Workflow cluster_workflow Annexin V/PI Assay Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for apoptosis detection by flow cytometry.

Application Note 3: Cell Cycle Analysis

Compounds with antiproliferative activity often exert their effects by arresting the cell cycle at specific phases. Cell cycle analysis using flow cytometry can reveal the distribution of cells in the G0/G1, S, and G2/M phases.[12][13]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining[18][19]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[14]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software.[14]

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
This compound (IC50)20.515.364.2

Cell Cycle Phases

Cell_Cycle cluster_cycle Cell Cycle Phases G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (Growth and Preparation for Mitosis) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Diagram of the eukaryotic cell cycle phases.

Application Note 4: Kinase Inhibition Assays

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation and survival.[8] A cell-based kinase assay can determine if this compound affects the activity of specific kinases.

Experimental Protocol: Cellular Phosphorylation ELISA[20]

This protocol describes a general method to quantify the phosphorylation of a specific kinase substrate in cell lysates.

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Cell lysis buffer with protease and phosphatase inhibitors

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[16]

  • ELISA: a. Add 50-100 µL of cell lysate to the pre-coated ELISA plate and incubate.[16] b. Wash the plate and add the phospho-specific detection antibody.[16] c. Wash and add the HRP-conjugated secondary antibody.[16] d. Wash and add the TMB substrate. Stop the reaction with the stop solution.[16]

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Determine the effect of the compound on substrate phosphorylation relative to controls.

Data Presentation: Hypothetical Kinase Inhibition
Kinase TargetThis compound IC50 (µM)
Kinase A> 50
Kinase B8.7
Kinase C> 50

Generic Kinase Signaling Pathway

Kinase_Pathway cluster_pathway Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase 1 receptor->kinase1 P compound This compound compound->kinase1 kinase2 Kinase 2 kinase1->kinase2 P transcription_factor Transcription Factor kinase2->transcription_factor P gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

A generic receptor tyrosine kinase signaling cascade.

Conclusion

The protocols and application notes provided here offer a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and kinase activity, researchers can gain valuable insights into its potential as a therapeutic agent. The integration of data from these diverse assays will provide a comprehensive understanding of the compound's cellular mechanism of action.

References

Application Notes & Protocols for the Analytical Determination of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-Fluoro-2-methyl-4-chromanone, a key intermediate in pharmaceutical research and development. The following protocols are intended for researchers, scientists, and drug development professionals.

Overview

This compound is a fluorinated heterocyclic compound with applications as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors.[1][2] Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies involving this compound. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of such compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described below. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (SIM)
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 ng/mL
Linearity Range 0.2 - 100 µg/mL0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the quantification of this compound in bulk material and formulated products.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase composition may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards within the desired concentration range.

  • Sample Solution: Prepare the sample by dissolving it in methanol to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Filter Filter Samples Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound and for impurity profiling. Commercial sources often use GC to determine the purity of this compound.[3][4]

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40 - 400 amu (for full scan mode)

  • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 180, 152, 123).

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol or dichloromethane at 1 mg/mL. Perform serial dilutions to prepare working standards for calibration.

  • Sample Solution: Dilute the sample with a suitable solvent to a concentration appropriate for GC-MS analysis.

Logical Relationship Diagram

GCMS_Logic cluster_input Input cluster_process Analytical Process cluster_output Output Sample Sample containing This compound Volatilization Volatilization (GC Inlet) Sample->Volatilization Separation Chromatographic Separation (Capillary Column) Volatilization->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Mass_Analysis->Mass_Spectrum Quant_Data Quantitative Data TIC->Quant_Data

Caption: Logical flow of the GC-MS analysis process.

Other Potential Analytical Methods

While HPLC and GC-MS are primary techniques, other spectroscopic methods can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

  • Infrared (IR) and Raman Spectroscopy: Useful for identifying functional groups and for raw material identification.[5]

  • Mass Spectrometry (MS): Can be used to determine the molecular weight and fragmentation pattern.[5]

These methods are generally more qualitative in nature but are invaluable for structural confirmation and identification.

References

Application Notes and Protocols for High-Throughput Screening of 6-Fluoro-2-methyl-4-chromanone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of 6-Fluoro-2-methyl-4-chromanone and its derivative libraries to identify and characterize potential therapeutic agents. The protocols focus on primary biochemical and cell-based assays for relevant biological targets known to be modulated by the chromanone scaffold, including Sirtuin 2 (SIRT2), Cyclooxygenase-2 (COX-2), and the NF-κB signaling pathway.

Introduction to this compound

The 4-chromanone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its potency, selectivity, and metabolic stability. Libraries of this compound derivatives are therefore valuable for screening campaigns aimed at discovering novel drug candidates for various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Target Selection and Screening Strategy

Based on existing literature for chromanone and isoflavone derivatives, promising targets for screening this compound libraries include:

  • Sirtuin 2 (SIRT2): A class III histone deacetylase involved in cell cycle regulation, and neurodegenerative processes. Inhibition of SIRT2 is a potential therapeutic strategy for diseases such as Huntington's and Parkinson's disease.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • NF-κB Signaling Pathway: A critical regulator of the inflammatory response. Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and mediators, making it a target for a wide range of inflammatory conditions.

The following sections provide detailed protocols for HTS assays targeting these pathways and examples of how to present the resulting data.

Data Presentation: Quantitative Analysis of Chromanone Derivatives

While specific HTS data for this compound is not extensively available in the public domain, the following tables represent the types of quantitative data that would be generated from the described screening protocols. The data shown is based on published results for structurally related chromone and chromanone derivatives and serves as a reference for expected potencies.

Table 1: Inhibitory Activity of Reference Chromanone Derivatives against SIRT2

Compound IDStructureSIRT2 IC50 (µM)Selectivity vs. SIRT1/SIRT3
Ref-SIRT2-1 6,8-dibromo-2-pentylchroman-4-one1.5[1]Highly Selective[1]
Ref-SIRT2-2 8-bromo-6-chloro-2-pentylchroman-4-one4.5>10-fold vs SIRT1/SIRT3
This compound[Structure of title compound]To be determinedTo be determined

Table 2: Inhibitory Activity of Reference Chromone Derivatives against COX-2

Compound IDStructureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ref-COX2-1 Chromone derivative Q7-90.121 ± 0.010[2]>100>826[2]
Ref-COX2-2 Chromone derivative Q7-260.137 ± 0.004[2]Not ReportedNot Reported
Celecoxib [Structure of Celecoxib]0.882 ± 0.021[2]Not ReportedNot Reported
This compound[Structure of title compound]To be determinedTo be determinedTo be determined

Table 3: Inhibition of Nitric Oxide (NO) Production by Reference Chromanone Derivatives in LPS-Stimulated Macrophages (as an indicator of anti-inflammatory activity)

Compound IDStructureNO Inhibition IC50 (µM)
Ref-Inflam-1 Chromone derivative Q744.83 ± 2.01[2]
Ref-Inflam-2 Chromone derivative Q7-280.014 ± 0.001[2]
This compound[Structure of title compound]To be determined

Experimental Protocols

Protocol 1: High-Throughput Fluorometric Assay for SIRT2 Inhibition

This protocol is adapted from commercially available SIRT2 inhibitor screening kits and is suitable for HTS formats.

1. Principle: The assay measures the deacetylation of a fluorogenic substrate by SIRT2. In the presence of an inhibitor, the deacetylation is reduced, leading to a decrease in the fluorescent signal.

2. Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)

  • NAD+ (SIRT2 co-substrate)

  • Developer solution (to generate fluorescence from the deacetylated substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • SIRT2 inhibitor control (e.g., Nicotinamide)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Fluorescence plate reader

3. Method:

  • Compound Plating: Prepare a 10 mM stock solution of this compound library compounds in DMSO. Serially dilute the compounds in assay buffer to achieve a range of desired concentrations (e.g., from 100 µM to 1 nM). Dispense the diluted compounds into the 384-well plates. Include wells for positive control (no inhibitor) and negative control (known SIRT2 inhibitor).

  • Enzyme Preparation: Dilute the SIRT2 enzyme to the desired concentration in cold assay buffer.

  • Reaction Initiation: Add the diluted SIRT2 enzyme and NAD+ to each well of the compound plate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Substrate Addition: Add the fluorogenic SIRT2 substrate to each well.

  • Second Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Add the developer solution to each well and incubate for 15 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 350/450 nm, specific wavelengths will depend on the substrate used).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Protocol 2: High-Throughput Fluorometric Assay for COX-2 Inhibition

This protocol is based on commercially available COX-2 inhibitor screening kits.

1. Principle: The assay measures the peroxidase activity of COX-2, which converts a probe into a highly fluorescent product. COX-2 inhibitors will decrease the rate of this reaction.

2. Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX-2 inhibitor control (e.g., Celecoxib)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Fluorescence plate reader

3. Method:

  • Compound Plating: Prepare and plate the this compound library compounds as described in Protocol 1.

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, fluorometric probe, and heme.

  • Enzyme Addition: Add diluted COX-2 enzyme to each well of the compound plate.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Kinetic Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds. A parallel screen against COX-1 should be performed to determine selectivity.

Protocol 3: Cell-Based Assay for Inhibition of NF-κB Signaling

1. Principle: This assay utilizes a reporter cell line (e.g., HEK293 cells stably expressing an NF-κB response element-driven luciferase or GFP reporter). Upon stimulation with an inflammatory agent like TNF-α or LPS, NF-κB translocates to the nucleus and activates the reporter gene expression. Inhibitors of the NF-κB pathway will reduce the reporter signal.

2. Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulating agent (e.g., TNF-α or LPS)

  • NF-κB inhibitor control (e.g., Bay 11-7082)

  • 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

3. Method:

  • Cell Seeding: Seed the NF-κB reporter cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the this compound library compounds at various concentrations for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated and unstimulated controls. Determine the IC50 values for active compounds. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to rule out false positives due to cell death.

Visualizations

Experimental Workflow

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification Compound_Library This compound Library (in DMSO) Serial_Dilution Serial Dilution in Assay Buffer Compound_Library->Serial_Dilution Compound_Plating Compound Plating (384-well plates) Serial_Dilution->Compound_Plating Assay_1 SIRT2 Inhibition Assay (Fluorometric) Compound_Plating->Assay_1 Assay_2 COX-2 Inhibition Assay (Fluorometric) Compound_Plating->Assay_2 Assay_3 NF-κB Inhibition Assay (Cell-based) Compound_Plating->Assay_3 Data_Analysis Calculate % Inhibition Determine IC50 Values Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Hit_Identification Identify Primary Hits Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for this compound libraries.

SIRT2 Signaling Pathway

SIRT2_Pathway SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin SIRT2->Deacetylated_Tubulin Deacetylation Compound This compound (Inhibitor) Compound->SIRT2 Tubulin α-Tubulin-Ac Tubulin->SIRT2 Microtubule Microtubule Stability Deacetylated_Tubulin->Microtubule Cell_Cycle Cell Cycle Progression Microtubule->Cell_Cycle Neuroprotection Neurodegeneration Microtubule->Neuroprotection (Dysregulation leads to)

Caption: Inhibition of the SIRT2 deacetylation pathway by this compound.

COX-2 Pro-inflammatory Pathway

COX2_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid (by PLA2) PLA2 PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Compound This compound (Inhibitor) Compound->COX2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the COX-2-mediated prostaglandin synthesis pathway.

NF-κB Inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Compound This compound (Inhibitor) Compound->IKK (Potential Target) DNA κB DNA sites NFkB_active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB inflammatory signaling cascade.

References

Application Notes and Protocols for the Derivatization of 6-Fluoro-2-methyl-4-chromanone for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the derivatization of 6-Fluoro-2-methyl-4-chromanone, a privileged scaffold in medicinal chemistry, to generate a library of analogs for biological screening. The protocols outlined below detail key synthetic transformations and relevant bioassays to evaluate the therapeutic potential of the synthesized compounds in various disease areas, including neurodegenerative disorders, inflammation, and cardiac conditions.

Introduction

Chromanone scaffolds are prevalent in a wide range of biologically active natural products and synthetic compounds. The presence of a fluorine atom at the 6-position of the 2-methyl-4-chromanone core can significantly enhance metabolic stability, binding affinity, and cell permeability, making it an attractive starting point for drug discovery programs. Derivatization of this core structure at various positions allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. This document outlines protocols for derivatization at the C3 position and the aromatic ring, followed by procedures for key bioassays to assess the pharmacological profile of the synthesized derivatives.

Derivatization Strategies

The chemical reactivity of this compound offers several avenues for structural modification. The most common and synthetically accessible positions for derivatization are the C3 methylene group (alpha to the carbonyl) and the aromatic ring.

C3-Position Derivatization via Claisen-Schmidt Condensation

The active methylene group at the C3 position can readily undergo condensation with various aromatic aldehydes to yield 3-benzylidene derivatives. This reaction allows for the introduction of a wide array of substituents to probe the steric and electronic requirements of the target binding pocket.

C3-Position Derivatization via Mannich Reaction

The Mannich reaction introduces an aminomethyl moiety at the C3 position, which can improve the solubility and pharmacokinetic properties of the compounds. These basic side chains can also form salt bridges with biological targets.

Aromatic Ring Functionalization

The aromatic ring of the chromanone scaffold can be further functionalized to explore additional SAR. Bromination of the aromatic ring, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, enables the introduction of diverse aryl and heteroaryl groups.

Biological Evaluation

Based on the known biological activities of chromanone derivatives, the following bioassays are recommended for screening the synthesized library of this compound analogs.

  • Sirtuin 2 (SIRT2) Inhibition Assay: SIRT2 is a promising target for neurodegenerative diseases. Chromanone derivatives have been identified as potent and selective SIRT2 inhibitors.[1]

  • Anti-Neuroinflammatory Assay (iNOS and NO Inhibition): Chronic neuroinflammation is implicated in various neurological disorders. The ability of the compounds to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in microglia is a key indicator of their anti-inflammatory potential.

  • Cardiotoxicity Assay (IKr Potassium Channel Inhibition): Inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), is a major cause of drug-induced cardiotoxicity. Assessing the inhibitory activity of the synthesized compounds on this channel is a critical step in safety profiling.

Quantitative Data Summary

The following tables summarize representative quantitative data for chromanone derivatives in the proposed bioassays. This data can serve as a benchmark for evaluating the newly synthesized compounds.

Table 1: SIRT2 Inhibitory Activity of Substituted Chroman-4-ones [1]

CompoundR1R2R3IC50 (µM)
1HHn-pentyl> 200
2ClBrn-pentyl4.5
3BrBrn-pentyl1.5
4NO2Hn-pentyl4.9
5OMeHn-pentyl> 200

Table 2: Anti-inflammatory Activity of Chromanone Derivatives [2]

CompoundCell LineIC50 (µM) for NO Inhibition
(S)-(+)-carvoneRaw 264.7110
LimoneneRaw 264.7230
Perillyl alcoholRaw 264.7190

Note: Data for structurally related compounds is provided to indicate the potential range of activity.

Table 3: Cardiotoxicity of Fluorinated Compounds

CompoundAssayEndpointIC50 (µM)
Fluorinated Chalcone 1hERG Patch ClampIKr Inhibition15.2
Fluorinated Chalcone 2hERG Patch ClampIKr Inhibition28.7

Note: Data for structurally related fluorinated compounds is provided to indicate the potential for cardiotoxicity.

Experimental Protocols

Protocol 1: Synthesis of 3-Benzylidene-6-fluoro-2-methyl-4-chromanone Derivatives

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 mmol) and the substituted aromatic aldehyde (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with 1 M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-benzylidene derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT2 inhibitor screening kits.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., AGK-2)

  • Black 96-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add 2 µL of the test compound solution at various concentrations to the wells of the microplate. Include wells for a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor.

  • Add 48 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 50 µL of SIRT2 enzyme solution to each well (except the no-enzyme control).

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution containing a deacetylation inhibitor.

  • Incubate the plate at room temperature for 15 minutes in the dark.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Anti-Neuroinflammatory Assay - Inhibition of Nitric Oxide (NO) Production

This protocol uses lipopolysaccharide (LPS)-stimulated BV-2 microglial cells to assess the anti-inflammatory activity of the test compounds.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plate

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (no treatment).

  • After 24 hours, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.

  • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 4: Cardiotoxicity Assay - IKr (hERG) Channel Inhibition

This protocol provides a general overview of an automated patch-clamp assay for assessing hERG channel inhibition.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium

  • External and internal patch-clamp solutions

  • Test compounds (dissolved in a suitable solvent)

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Culture the hERG-expressing HEK293 cells according to standard protocols.

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cells and the internal/external solutions onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.

  • After establishing a stable baseline recording, perfuse the cells with the external solution containing the test compound at various concentrations.

  • Record the hERG current in the presence of the compound.

  • Wash out the compound with the control external solution.

  • Measure the peak tail current amplitude before and after compound application.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

Derivatization_Workflow cluster_c3 C3-Position Derivatization cluster_ring Aromatic Ring Derivatization start This compound claisen Claisen-Schmidt Condensation (Ar-CHO, Piperidine) start->claisen mannich Mannich Reaction (HCHO, R2NH) start->mannich bromination Bromination (NBS) start->bromination prod1 3-Benzylidene Derivatives claisen->prod1 prod2 3-Aminomethyl Derivatives mannich->prod2 bioassay Bioassay Screening (SIRT2, Anti-inflammatory, Cardiotoxicity) prod1->bioassay prod2->bioassay bromo_intermediate Bromo-Substituted Chromanone bromination->bromo_intermediate suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) prod3 Aryl/Heteroaryl-Substituted Derivatives suzuki->prod3 bromo_intermediate->suzuki prod3->bioassay

Caption: Derivatization workflow for this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex phosphorylates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_degraded IkB->IkB_degraded ubiquitination & degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene_expression Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene_expression promotes Chromanone Chromanone Derivative Chromanone->TAK1 inhibits Chromanone->IKK_complex inhibits Chromanone->NFkB_active inhibits translocation

Caption: NF-κB signaling pathway in neuroinflammation.

Bioassay_Screening_Logic start Synthesized Chromanone Derivatives primary_screen Primary Screening: SIRT2 Inhibition Assay start->primary_screen active Active Compounds (IC50 < 10 µM) primary_screen->active Yes inactive Inactive Compounds primary_screen->inactive No secondary_screen_1 Secondary Screening 1: Anti-Neuroinflammatory Assay (NO & iNOS inhibition) active->secondary_screen_1 secondary_screen_2 Secondary Screening 2: Cardiotoxicity Assay (hERG inhibition) active->secondary_screen_2 potent_anti_inflam Potent Anti-inflammatory (low µM IC50) secondary_screen_1->potent_anti_inflam Yes weak_anti_inflam Weak/No Activity secondary_screen_1->weak_anti_inflam No low_cardiotox Low Cardiotoxicity (high µM IC50) secondary_screen_2->low_cardiotox Yes high_cardiotox High Cardiotoxicity (low µM IC50) secondary_screen_2->high_cardiotox No lead_candidate Lead Candidate potent_anti_inflam->lead_candidate low_cardiotox->lead_candidate

Caption: Logical workflow for bioassay screening.

References

Application Notes and Protocols: 6-Fluoro-2-methyl-4-chromanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-4-chromanone is a fluorinated heterocyclic compound belonging to the chromanone class of molecules. Chromanones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The incorporation of a fluorine atom at the 6-position can significantly enhance the compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins, making it an attractive scaffold for drug discovery.[1][2] This document provides an overview of the potential medicinal chemistry applications of this compound, along with detailed protocols for its synthesis and hypothetical biological evaluation based on data from closely related analogs.

Potential Medicinal Chemistry Applications

Based on structure-activity relationship (SAR) studies of analogous chromanone derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

  • Neuroprotective Agent: Chromone and chromanone derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's.[2][3][4] They may exert these effects by inhibiting key enzymes, reducing oxidative stress, and modulating inflammatory pathways within the central nervous system.

  • Anti-inflammatory Agent: The chromanone scaffold is a known pharmacophore for anti-inflammatory activity.[5] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) by modulating signaling pathways like the TLR4/MAPK cascade.[6]

  • Anticancer Agent: Various chromanone derivatives have exhibited cytotoxic effects against a range of cancer cell lines.[1][7] The introduction of a fluorine atom, an electron-withdrawing group, at the 6-position may enhance this activity.[8]

  • Enzyme Inhibition: Fluorinated ketones are known inhibitors of hydrolytic enzymes.[6] Specifically, substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[9]

Data Presentation: Biological Activities of Related Chromanone Derivatives

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

CompoundR1R2R3% Inhibition at 200 µMIC50 (µM)Reference
Analog 1 HHn-pentyl->200[10]
Analog 2 6-Cl, 8-BrHn-pentyl884.5[10]
Analog 3 6-Br, 8-BrHn-pentyl871.5[10]
Analog 4 6-FHn-pentyl18Not Determined[8]

Table 2: Anti-inflammatory Activity of Chromone Derivatives

CompoundAssayCell LineEffectIC50 / EC50 (µM)Reference
DCO-6 (Chromone derivative) NO Production InhibitionRAW264.7Inhibition of LPS-induced NO production~10[11]
Compound 8 (2-phenyl-4H-chromen-4-one derivative) NO Production InhibitionRAW264.7Inhibition of LPS-induced NO production<2.5[6]
Compound 5-9 (Amide-chromone conjugate) NO Production InhibitionRAW264.7Inhibition of LPS-induced NO production5.33 ± 0.57[12]

Table 3: Anticancer Activity of Chromanone Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
3-chlorophenylchromanone derivative (B2) A549 (Lung)Cytotoxicity (MTT)Potent[1]
Epiremisporine H (Chromone derivative) HT-29 (Colon)Cytotoxicity21.17 ± 4.89[13]
Epiremisporine H (Chromone derivative) A549 (Lung)Cytotoxicity31.43 ± 3.01[13]

Experimental Protocols

The following are detailed methodologies for the synthesis and potential biological evaluation of this compound, adapted from literature procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.[10]

Materials:

  • 2'-Hydroxy-5'-fluoroacetophenone

  • Acetaldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • 10% Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a 0.4 M solution of 2'-hydroxy-5'-fluoroacetophenone in ethanol, add acetaldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Expected Outcome:

The final product should be a white to light yellow solid.[11] Characterization can be performed using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro SIRT2 Inhibition Assay

This protocol describes a fluorescence-based assay to evaluate the inhibitory activity of this compound against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2 substrate)

  • NAD+

  • Developer solution (e.g., containing trichostatin A and trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • In a 96-well black microplate, add the assay buffer.

  • Add varying concentrations of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the SIRT2 enzyme to each well and incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37 °C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a further 30 minutes at 37 °C.

  • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the ability of this compound to inhibit lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells.[6]

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Hydroxy_5_fluoroacetophenone 2'-Hydroxy-5'-fluoro- acetophenone Microwave_Reaction Microwave Irradiation (160-170 °C, 1 hr) in Ethanol 2_Hydroxy_5_fluoroacetophenone->Microwave_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Microwave_Reaction DIPA Diisopropylamine (DIPA) DIPA->Microwave_Reaction Dilution Dilution with CH2Cl2 Microwave_Reaction->Dilution Washing Aqueous Washes (NaOH, HCl, H2O, Brine) Dilution->Washing Drying Drying (MgSO4) & Concentration Washing->Drying Purification Flash Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Proposed Anti-inflammatory Signaling Pathway

G Hypothesized Anti-inflammatory Mechanism of this compound LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Signaling (p38, JNK, ERK) TLR4->MAPK_Pathway NF_kB_Activation NF-κB Activation MAPK_Pathway->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Mediators Compound This compound Compound->MAPK_Pathway Inhibition

Caption: Potential inhibition of the TLR4/MAPK pathway.

Experimental Workflow for Biological Evaluation

G Workflow for Biological Evaluation Compound_Synthesis Synthesis & Purification of This compound In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening SIRT2_Assay SIRT2 Inhibition Assay In_Vitro_Screening->SIRT2_Assay Anti_inflammatory_Assay Anti-inflammatory (NO Production) Assay In_Vitro_Screening->Anti_inflammatory_Assay Anticancer_Assay Anticancer (Cytotoxicity) Assay In_Vitro_Screening->Anticancer_Assay Data_Analysis Data Analysis (IC50 Determination) SIRT2_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Optimization Lead Optimization & Further Studies Data_Analysis->Lead_Optimization

Caption: Biological evaluation workflow.

References

Application Note: Protocol for Testing the Antimicrobial Effects of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone and its derivatives are a promising class of heterocyclic compounds being investigated for a wide range of biological activities, including potent antimicrobial effects.[1] The introduction of a fluorine atom at the C-6 position, as seen in 6-Fluoro-2-methyl-4-chromanone, is a structural feature known to enhance the antimicrobial activity in analogous compounds like quinolone antibiotics.[][3] This modification can improve the inhibition of key bacterial enzymes and enhance cell membrane permeability.[] This document provides detailed protocols for a comprehensive in vitro evaluation of the antimicrobial properties of this compound against a panel of pathogenic bacteria. The core methodologies described are the Disk Diffusion Assay for initial screening, the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC), and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal versus bacteriostatic activity.

Proposed Mechanism of Action: Inhibition of DNA Synthesis

Based on its structural similarity to fluoroquinolone antibiotics, this compound is hypothesized to exert its antimicrobial effect by directly inhibiting bacterial DNA synthesis.[4] This class of antibiotics targets two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[][4]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical step for initiating DNA replication and transcription. Its inhibition is the primary mechanism of action against Gram-negative bacteria.[][5]

  • Topoisomerase IV: This enzyme's main function is to separate interlinked daughter chromosomes following DNA replication, enabling cell division. Its inhibition is the primary mechanism against Gram-positive bacteria.[4][6]

By binding to these enzymes, the compound likely stabilizes the enzyme-DNA complex, which leads to breaks in the DNA, blocks replication, and ultimately results in bacterial cell death.[4]

G cluster_compound This compound cluster_targets Target Enzymes cluster_processes Cellular Processes cluster_outcome Result Compound Compound Enters Bacterial Cell Gyrase DNA Gyrase (Primary Target in Gram-Negative) Compound->Gyrase Inhibits TopoIV Topoisomerase IV (Primary Target in Gram-Positive) Compound->TopoIV Inhibits Replication DNA Replication & Transcription Gyrase->Replication Enables Block Replication Fork Blocked DNA Damage Gyrase->Block Leads to Decatenation Separation of Daughter Chromosomes TopoIV->Decatenation Enables TopoIV->Block Leads to Death Bacterial Cell Death Block->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Overview

The evaluation of antimicrobial activity follows a systematic, multi-step process. It begins with preparing the test compound and bacterial cultures, followed by initial screening using the disk diffusion method. Positive hits are then subjected to quantitative analysis through MIC and MBC assays to determine the precise concentrations required for inhibition and killing.

G A Prepare Stock Solution of This compound in DMSO C Disk Diffusion Assay (Initial Screening) A->C E Broth Microdilution for MIC (96-Well Plate with Serial Dilutions) A->E B Prepare Standardized Bacterial Inoculum (~0.5 McFarland Standard) B->C B->E D Measure Zone of Inhibition (mm) C->D After Incubation D->E If Active F Incubate Plates (18-24h at 37°C) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear Wells onto Agar Plates for MBC G->H K Data Analysis & Reporting G->K I Incubate Agar Plates (24h at 37°C) H->I J Determine MBC (Lowest concentration killing ≥99.9% of inoculum) I->J J->K

Caption: Experimental workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB)[7]

  • Sterile 0.85% saline solution

  • Sterile filter paper disks (6 mm diameter)[8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35-37°C)[9]

  • Standard antibiotics for positive control (e.g., Ciprofloxacin)

  • Micropipettes, sterile loops, swabs, Petri dishes, and other standard microbiology lab equipment.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method serves as a qualitative screening assay to determine the sensitivity of pathogenic bacteria to the test compound.[10]

  • Inoculum Preparation: Transfer a few colonies of the test bacterium from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[11]

  • Disk Preparation and Application: Prepare a stock solution of this compound in DMSO. Aseptically impregnate sterile 6-mm paper disks with a known amount of the compound (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.[10] Also place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO only).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[11]

  • Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The absence of a zone indicates resistance.[8][11]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is standard.[9]

  • Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a stock solution of the test compound in MHB at twice the highest desired concentration and add 100 µL to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the positive growth control and sterility control, respectively.

  • Inoculum Preparation: Prepare a bacterial suspension as described in section 4.2.1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13][14]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Do not add bacteria to the sterility control well (well 12).[14]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[14]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the first clear well).[14]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This test is a direct extension of the MIC assay.

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[15][17]

  • Plating: Using a calibrated loop or pipette, take a 10-20 µL aliquot from each of these clear wells and plate it onto a fresh, drug-free MHA plate.[12]

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][16]

Data Presentation and Interpretation

Quantitative data should be organized into clear tables for comparison. The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). A common rule of thumb is that if the MBC/MIC ratio is ≤ 4, the agent is considered bactericidal.

Table 1: Disk Diffusion Assay Results for this compound

Test OrganismCompound (30 µ g/disk ) Inhibition Zone (mm)Ciprofloxacin (5 µ g/disk ) Inhibition Zone (mm)DMSO Control Inhibition Zone (mm)
S. aureus (ATCC 25923)Record valueRecord value0
E. coli (ATCC 25922)Record valueRecord value0
P. aeruginosa (ATCC 27853)Record valueRecord value0

Table 2: MIC and MBC Values for this compound

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 25923)Record valueRecord valueCalculateBactericidal/Bacteriostatic
E. coli (ATCC 25922)Record valueRecord valueCalculateBactericidal/Bacteriostatic
P. aeruginosa (ATCC 27853)Record valueRecord valueCalculateBactericidal/Bacteriostatic

References

Application of 6-Fluoro-2-methyl-4-chromanone in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various naturally occurring and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of chroman-4-one have garnered significant interest in oncology for their potential as anticancer agents.[2] While extensive research exists for the broader class of chromanones, specific studies on 6-Fluoro-2-methyl-4-chromanone in cancer research are limited. These application notes, therefore, provide a comprehensive guide for researchers interested in investigating the potential of this specific compound. The protocols and proposed mechanisms are based on the established activities of structurally related chroman-4-one derivatives.

The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the chromanone core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The methyl group at the 2-position may also modulate its biological activity.

This document outlines potential applications, key experimental protocols, and hypothetical signaling pathways to guide the investigation of this compound as a potential anticancer agent.

Potential Applications in Cancer Research

Based on the known activities of the chroman-4-one class, this compound could be investigated for the following applications:

  • Cytotoxic Agent: Evaluation of its ability to induce cell death in a panel of human cancer cell lines.

  • Inducer of Apoptosis: Investigation of its capacity to trigger programmed cell death, a key mechanism for many chemotherapeutic agents.

  • Cell Cycle Inhibitor: Analysis of its potential to arrest cancer cells at specific phases of the cell cycle, thereby inhibiting proliferation.

  • Inhibitor of Specific Signaling Pathways: Exploration of its effects on key cancer-related pathways, such as those involving protein kinases or sirtuins.[3][4]

Quantitative Data of Structurally Related Chroman-4-one Derivatives

To provide a reference for the potential potency of this compound, the following table summarizes the cytotoxic activities of various other chroman-4-one derivatives against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
3-Benzylidene-4-chromanonesCompound with 3-bromo-4-hydroxy-5-methoxy benzylidene moietyK562 (Human erythroleukemia)≤ 3.86 µg/ml[5]
3-Benzylidene-4-chromanonesCompound with 3-bromo-4-hydroxy-5-methoxy benzylidene moietyMDA-MB-231 (Human breast cancer)≤ 3.86 µg/ml[5]
3-Benzylidene-4-chromanonesCompound with 3-bromo-4-hydroxy-5-methoxy benzylidene moietySK-N-MC (Human neuroblastoma)≤ 3.86 µg/ml[5]
Halogenated FlavanonesNot specifiedVariousNot specified[2]
SIRT2 Inhibitors6-bromo-8-chloro-chroman-4-one derivative-1.8[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cells

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Apoptosis_Signaling_Pathway FMC This compound Stress Cellular Stress FMC->Stress Induces Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Investigate this compound cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_lines viability Protocol 1: Cell Viability Assay (MTT) cell_lines->viability ic50 Determine IC50 Value viability->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Further Mechanistic Studies (Western Blot, Kinase Assays) apoptosis->mechanism cell_cycle->mechanism end Conclusion on Anticancer Potential mechanism->end

Caption: Workflow for evaluating the anticancer potential of this compound.

Conclusion

While direct experimental data on this compound in cancer research is not yet widely available, its chemical structure, based on the promising chroman-4-one scaffold, suggests it is a compound of significant interest for investigation. The provided application notes and detailed protocols offer a solid foundation for researchers to systematically evaluate its anticancer properties. The proposed studies on cytotoxicity, apoptosis induction, and cell cycle effects will be crucial in elucidating its potential as a novel therapeutic agent. Further mechanistic studies will be necessary to identify its specific molecular targets and signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Fluoro-2-methyl-4-chromanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of 3-(4-fluorophenoxy)butanoic acid or its corresponding acyl halide.

  • Condensation Reaction: This route utilizes the condensation of 4'-fluoro-2'-hydroxyacetophenone with an acetaldehyde equivalent, often through a Claisen-Schmidt or similar condensation reaction.

Q2: Which synthetic route generally provides higher yields?

A2: The yield can vary significantly depending on the optimization of reaction conditions for either route. The condensation reaction of 4'-fluoro-2'-hydroxyacetophenone can be very efficient, with yields for analogous 2-alkyl-chromanones reaching up to 88% under optimized microwave conditions.[1] However, the intramolecular Friedel-Crafts acylation can also provide good yields if side reactions are effectively minimized.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities depend on the synthetic route. In the condensation reaction, byproducts from the self-condensation of acetaldehyde can be a significant issue.[1] For the intramolecular cyclization, incomplete cyclization, and potential side-reactions related to the strong acid catalysts, can lead to impurities.

Q4: How can I purify the final this compound product?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system such as ethyl acetate in hexanes is typically used. Recrystallization can also be employed for further purification.

Troubleshooting Guides

Route 1: Intramolecular Friedel-Crafts Acylation of 3-(4-fluorophenoxy)butanoic acid

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst.
Insufficient Activation of Carboxylic Acid Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to cyclization.
Electron-withdrawing Effect of Fluorine The fluorine atom deactivates the aromatic ring, making the intramolecular acylation more difficult. Use a stronger Lewis acid or higher reaction temperatures. Polyphosphoric acid (PPA) or Eaton's reagent can be effective for cyclizing less reactive substrates.
Incorrect Reaction Temperature Optimize the reaction temperature. Too low a temperature may not provide enough energy for the reaction to proceed, while too high a temperature can lead to decomposition or side reactions.

Problem 2: Formation of Undesired Byproducts

Possible Cause Suggested Solution
Intermolecular Reactions If the concentration of the substrate is too high, intermolecular acylation can compete with the desired intramolecular cyclization. Perform the reaction under high dilution conditions.
Rearrangement of the Acylium Ion Although less common with acylations compared to alkylations, ensure the use of a suitable Lewis acid that minimizes rearrangement.
Dehydration or Decarboxylation Harsh acidic conditions and high temperatures can sometimes lead to side reactions. Optimize the reaction time and temperature to favor the desired cyclization.
Route 2: Condensation of 4'-fluoro-2'-hydroxyacetophenone with Acetaldehyde

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Inefficient Condensation Optimize the base and solvent system. Diisopropylamine (DIPA) in ethanol is a reported system for similar reactions.[1] Consider using microwave irradiation to improve reaction rates and yields.[1]
Low Reactivity of Acetaldehyde Use a more reactive acetaldehyde equivalent or ensure the acetaldehyde is fresh and free of paraldehyde.
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, and stoichiometry of reactants to find the optimal conditions.

Problem 2: Significant Formation of Aldehyde Self-Condensation Byproducts

Possible Cause Suggested Solution
High Concentration of Aldehyde Add the acetaldehyde slowly to the reaction mixture containing the 4'-fluoro-2'-hydroxyacetophenone and the base. This keeps the instantaneous concentration of the aldehyde low and favors the reaction with the acetophenone.
Base-catalyzed Self-condensation Optimize the choice and amount of base. A weaker base or a stoichiometric amount might reduce the rate of self-condensation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Alkyl-Chroman-4-ones from 2'-Hydroxyacetophenones

2'-Hydroxyacetophenone SubstituentAldehydeBaseSolventMethodYield (%)Reference
4'-FluoroHexanalDIPAEtOHMicrowave (170°C, 1h)20[1]
UnsubstitutedHexanalDIPAEtOHMicrowave (160-170°C, 1h)55[1]
3',5'-DibromoHexanalDIPAEtOHMicrowave (160-170°C, 1h)56[1]
3',5'-DimethylHexanalDIPAEtOHMicrowave (160-170°C, 1h)17[1]
6-MethoxyPentanalDIPAEtOHMicrowave (160-170°C, 1h)17[1]

Note: This table presents data for analogous compounds to provide a reference for expected yields and the impact of substituents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is adapted from the synthesis of analogous 2-alkyl-chroman-4-ones.[1]

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Acetaldehyde (or a suitable equivalent)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a microwave-safe reaction vessel, dissolve 4'-fluoro-2'-hydroxyacetophenone (1.0 eq) in ethanol.

  • Add diisopropylamine (1.1 eq) to the solution.

  • Add acetaldehyde (1.1 eq) to the reaction mixture.

  • Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound.

Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Step A: Synthesis of 3-(4-fluorophenoxy)butanoic acid

  • Dissolve 4-fluorophenol in a suitable solvent (e.g., acetone) in the presence of a base (e.g., K₂CO₃).

  • Add ethyl crotonate and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and filter off the solid.

  • Remove the solvent under reduced pressure.

  • Hydrolyze the resulting ester using an aqueous base (e.g., NaOH) to obtain 3-(4-fluorophenoxy)butanoic acid.

  • Acidify the mixture and extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent to yield the carboxylic acid.

Step B: Intramolecular Friedel-Crafts Acylation

  • To a flask containing a suitable dehydrating agent and cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent, add 3-(4-fluorophenoxy)butanoic acid.

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

experimental_workflow_condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reactants Mix 4'-fluoro-2'-hydroxyacetophenone, acetaldehyde, and DIPA in Ethanol start->reactants microwave Microwave Irradiation (160-170°C, 1h) reactants->microwave dilute Dilute with CH₂Cl₂ microwave->dilute wash Wash with NaOH, HCl, Water, and Brine dilute->wash dry Dry with MgSO₄ and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography end End Product chromatography->end

Caption: Experimental workflow for the condensation synthesis of this compound.

logical_relationship_troubleshooting cluster_route1 Route 1: Intramolecular Cyclization cluster_route2 Route 2: Condensation Reaction start Low Yield in Synthesis cause1a Inactive Catalyst start->cause1a cause1b Poor Substrate Reactivity start->cause1b cause2a Side Reactions (Aldehyde Self-Condensation) start->cause2a cause2b Suboptimal Conditions start->cause2b solution1a Use fresh, anhydrous Lewis Acid cause1a->solution1a Solution solution1b Convert to Acyl Chloride or use stronger acid (PPA) cause1b->solution1b Solution solution2a Slow addition of aldehyde cause2a->solution2a Solution solution2b Optimize base, solvent, and temperature (Microwave) cause2b->solution2b Solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

challenges in working with 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoro-2-methyl-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Synthesis Troubleshooting

The primary synthetic route to this compound and related compounds is the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.[1]

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Starting Materials Ensure the purity of 2'-hydroxy-4'-fluoroacetophenone and acetaldehyde. Use freshly distilled acetaldehyde.
Inefficient Base Diisopropylamine (DIPA) is a commonly used base.[1] Consider screening other non-nucleophilic bases such as DBU or Hunig's base.
Suboptimal Reaction Temperature Microwave irradiation at 160-170 °C is often effective.[1] If using conventional heating, ensure the temperature is high enough for cyclization.
Aldehyde Self-Condensation This is a common side reaction.[2] Try adding the aldehyde slowly to the reaction mixture containing the acetophenone and base.

Problem: Formation of Side Products

Side Product Identification Mitigation Strategy
Aldehyde Self-Condensation Product Can be identified by NMR and MS analysis.Use a less nucleophilic base and control the stoichiometry of the aldehyde.[2]
Coumarin Derivatives May form under certain acidic or basic conditions.Carefully control the pH of the reaction and work-up.
Unreacted Starting Material Detected by TLC or LC-MS.Increase reaction time or temperature. Ensure the base is active.

Problem: Purification Challenges

Issue Suggested Solution
Co-elution with Impurities Optimize the solvent system for flash column chromatography. A common eluent is a mixture of ethyl acetate and hexane.[3]
Product is an Oil If the product is obtained as an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal.[3]
Product Degradation on Silica Gel If the compound is sensitive to silica gel, consider using a different stationary phase such as alumina or a reverse-phase column.
Handling and Storage Troubleshooting

Problem: Compound Discoloration

Possible Cause Suggested Solution
Oxidation or Degradation This compound is a white to light yellow or orange powder/crystal.[4] Significant color change may indicate degradation. Store in a cool (<15°C), dark place, preferably under an inert atmosphere.[5]
Exposure to Light Protect the compound from light during storage and handling.

Frequently Asked Questions (FAQs)

Synthesis and Reactivity

  • Q: What is the most common method for synthesizing this compound?

    • A: The most common method is a base-catalyzed aldol condensation of 2'-hydroxy-4'-fluoroacetophenone with acetaldehyde, followed by an intramolecular cyclization.[1] Microwave-assisted synthesis can improve yields and reduce reaction times.[1]

  • Q: What are the key reactive sites on the this compound molecule?

    • A: The ketone at the 4-position is susceptible to nucleophilic attack and can be used for further functionalization through reactions like aldol condensations.[6] The aromatic ring can undergo nucleophilic aromatic substitution, facilitated by the fluorine atom.[6]

Properties and Stability

  • Q: What are the physical properties of this compound?

    • A: It is a solid that appears as a white to light yellow or light orange powder or crystal.[7]

  • Q: What are the recommended storage conditions for this compound?

    • A: It is recommended to store the compound at room temperature in a cool, dark place, ideally below 15°C.[5] One supplier suggests a storage temperature of 2-8°C.

  • Q: Is this compound stable?

    • A: While generally stable under recommended storage conditions, chromanones can be sensitive to strong acids and bases. The carbon-fluorine bond is generally stable, but cleavage can occur under specific enzymatic or harsh chemical conditions.

Characterization

  • Q: How can I confirm the identity and purity of my synthesized this compound?

    • A: The identity and purity should be confirmed using a combination of techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. Purity is often determined by GC analysis.[7]

  • Q: What are the expected spectral data for this compound?

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₉FO₂[4]
Molecular Weight 180.18 g/mol [4]
Appearance White to Light yellow to Light orange powder to crystal[7]
Purity >97.0% (GC) or >98.0% (GC)[4][7]
Melting Point 69.0 to 72.0 °C
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C) or 2-8°C[5]
CAS Number 88754-96-5

Experimental Protocols

General Procedure for the Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from a general method for the synthesis of substituted chroman-4-ones and should be optimized for this compound.[8]

Materials:

  • 2'-Hydroxy-4'-fluoroacetophenone

  • Acetaldehyde (freshly distilled)

  • Diisopropylamine (DIPA)

  • Ethanol (absolute)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of 2'-hydroxy-4'-fluoroacetophenone in ethanol (0.4 M) in a microwave-safe vessel, add acetaldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product acetophenone 2'-Hydroxy-4'-fluoroacetophenone conditions Ethanol, Microwave 160-170 °C, 1h acetophenone->conditions aldehyde Acetaldehyde aldehyde->conditions base DIPA (Base) base->conditions extraction DCM Extraction & Aqueous Washes conditions->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product This compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 sol1 Check Purity/ Use Fresh Reagents cause1->sol1 sol2 Optimize Base, Temperature, Time cause2->sol2 sol3 Slow Aldehyde Addition/ Stoichiometry Control cause3->sol3

References

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-2-methyl-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and effective method is the intramolecular cyclization of a substituted phenol. A common approach involves the reaction of a 2'-hydroxyacetophenone derivative with an appropriate aldehyde, which proceeds through a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[1] Microwave-assisted synthesis can often expedite this reaction.[1][2]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The synthesis generally starts from 1-(5-fluoro-2-hydroxyphenyl)ethanone (5'-fluoro-2'-hydroxyacetophenone) and acetaldehyde or a acetaldehyde equivalent.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Key parameters to monitor and optimize include:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. Microwave heating can provide rapid and uniform heating, often leading to higher yields and shorter reaction times.[1][2]

  • Base: The choice and concentration of the base are crucial for promoting the initial condensation reaction. Common bases include diisopropylamine (DIPA) or potassium hydroxide.

  • Solvent: Ethanol is a commonly used solvent for this type of reaction.[1]

  • Reaction Time: Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include self-condensation of the starting materials, incomplete cyclization leading to the chalcone intermediate, and the formation of polymeric materials, especially under harsh basic or acidic conditions.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any impurities present. A common eluent system for chromanones is a mixture of ethyl acetate and heptane or hexane.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst/Base Ensure the base (e.g., DIPA, KOH) is fresh and has been stored properly. If using a solid base, ensure it is finely powdered.
Low Reaction Temperature If using conventional heating, ensure the reaction mixture reaches the target temperature. Consider switching to microwave irradiation for more efficient heating.[1][2]
Insufficient Reaction Time Monitor the reaction progress using TLC. If the starting materials are still present, extend the reaction time.
Poor Quality Starting Materials Verify the purity of the 1-(5-fluoro-2-hydroxyphenyl)ethanone and acetaldehyde. Impurities can inhibit the reaction.
Product is Water Soluble If an aqueous workup is performed, check the aqueous layer for your product before discarding it.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can lead to side reactions and decomposition. Optimize the temperature by running the reaction at a lower temperature for a longer duration.
Incorrect Base Concentration Too much or too little base can lead to the formation of byproducts. Perform small-scale experiments to find the optimal base concentration.
Presence of Oxygen For some sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Self-Condensation of Starting Materials Try adding the acetaldehyde slowly to the reaction mixture containing the 1-(5-fluoro-2-hydroxyphenyl)ethanone and base.
Incomplete Cyclization The open-chain chalcone intermediate may be present. This can sometimes be cyclized by adjusting the pH or by heating. Acidic conditions can also promote cyclization.[2][3][4]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on literature procedures for similar compounds.[1]

Materials:

  • 1-(5-fluoro-2-hydroxyphenyl)ethanone

  • Acetaldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (absolute)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and heptane (for chromatography)

Procedure:

  • To a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in absolute ethanol in a microwave-safe vial, add diisopropylamine (1.1 eq) and acetaldehyde (1.1 eq).

  • Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford this compound.

Expected Yield: Yields for analogous reactions have been reported in the range of 17-88%, depending on the specific substrates.[1]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis start Reaction Start check_yield Low/No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No inactive_reagents Check Reagent Quality (Base, Starting Materials) check_yield->inactive_reagents Yes success Successful Synthesis check_purity->success No adjust_temp Lower Reaction Temperature check_purity->adjust_temp Yes optimize_temp Optimize Temperature (Consider Microwave) inactive_reagents->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time optimize_time->start Retry adjust_base Optimize Base Concentration adjust_temp->adjust_base inert_atmosphere Use Inert Atmosphere adjust_base->inert_atmosphere slow_addition Slow Addition of Aldehyde inert_atmosphere->slow_addition slow_addition->start Retry SyntheticPathway General Synthetic Pathway to this compound start_materials 1-(5-fluoro-2-hydroxyphenyl)ethanone + Acetaldehyde reaction_conditions Base (e.g., DIPA) Ethanol, Microwave, 160-170°C start_materials->reaction_conditions intermediate Chalcone Intermediate (via Aldol Condensation) reaction_conditions->intermediate cyclization Intramolecular oxa-Michael Addition intermediate->cyclization product This compound cyclization->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

References

Technical Support Center: Synthesis of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2-methyl-4-chromanone. Our aim is to help you overcome common challenges, minimize side product formation, and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. The most common side reaction is the self-condensation of the aldehyde reactant.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the incomplete conversion of the limiting reagent.

  • Decomposition of Product: The target molecule may be unstable under the reaction or workup conditions, leading to degradation.

Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Temperature: Gradually increase the reaction temperature, monitoring for any increase in side product formation. Microwave-assisted synthesis can often provide rapid and efficient heating, leading to shorter reaction times and higher yields compared to conventional heating.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Minimize Side Product Formation:

    • Refer to the "Issue 2: Presence of Significant Side Products" section for detailed strategies.

  • Verify Reagent Stoichiometry:

    • Accurately weigh all reagents and ensure the correct molar ratios are used. A slight excess of the more volatile reactant may be necessary to drive the reaction to completion.

  • Gentle Workup Procedure:

    • During the aqueous workup, use dilute acid for neutralization and avoid prolonged exposure to strong acids or bases.

    • Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.

Issue 2: Presence of Significant Side Products

Potential Causes:

  • Aldehyde Self-Condensation: In the base-catalyzed synthesis, the aldehyde reactant can undergo self-condensation, leading to the formation of undesired byproducts. This is particularly problematic with enolizable aldehydes.

  • Formation of Chalcone Intermediate: The reaction proceeds through a chalcone intermediate. Incomplete cyclization can result in the isolation of this intermediate as a major byproduct.

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric chromanone products if the starting materials allow for alternative cyclization pathways.

  • Polymerization: Under harsh reaction conditions, polymerization of starting materials or intermediates can occur.

Solutions:

  • Control Aldehyde Addition:

    • Add the aldehyde slowly to the reaction mixture containing the 4-fluoro-2-hydroxyacetophenone and the base. This maintains a low concentration of the aldehyde, disfavoring self-condensation.

  • Choice of Base and Solvent:

    • The choice of base can significantly influence the reaction outcome. Weaker bases may be less prone to promoting self-condensation.

    • The solvent can also play a crucial role. Aprotic solvents may favor the desired reaction pathway in some cases.

  • Optimize Reaction Temperature and Time:

    • Lowering the reaction temperature may reduce the rate of side reactions more than the desired reaction.

    • As mentioned previously, monitoring the reaction by TLC is crucial to avoid prolonged reaction times that can lead to increased side product formation.

  • Purification:

    • If side products are formed, they can often be separated from the desired product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing 2-substituted-4-chromanones, including this compound, is a one-pot reaction involving a base-mediated aldol condensation between the corresponding 2'-hydroxyacetophenone (in this case, 4'-fluoro-2'-hydroxyacetophenone) and an aldehyde, followed by an intramolecular oxa-Michael addition.[1] Microwave-assisted synthesis is often employed to improve reaction times and yields.[1]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The key starting materials are 4'-Fluoro-2'-hydroxyacetophenone and a suitable C2-synthon, typically acetaldehyde or its equivalent.

Q3: What is the primary side product to watch out for, and how can I minimize it?

A3: The most significant side product often arises from the self-condensation of the aldehyde reactant, especially under basic conditions.[1] To minimize this, you can try the slow addition of the aldehyde to the reaction mixture and optimize the base, solvent, and temperature.

Q4: How does the fluorine substituent at the 6-position affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom at the 6-position generally favors the intramolecular oxa-Michael addition step, which can lead to higher yields of the desired chromanone compared to substrates with electron-donating groups.[1]

Q5: Can I use conventional heating instead of microwave irradiation?

A5: Yes, conventional heating can be used. However, microwave-assisted synthesis often offers significant advantages, including drastically reduced reaction times (from hours to minutes) and, in many cases, improved yields.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Chromanone Formation

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours (typically 2-15 h)Minutes (typically 1-60 min)
Typical Yield Moderate to GoodGood to Excellent
Side Products Can be more prevalent due to longer reaction timesOften reduced due to shorter reaction times and rapid heating
Energy Consumption HigherLower

Note: The data presented are generalized from literature on chromanone synthesis and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Microwave-Assisted Synthesis of this compound (General Procedure)

This protocol is adapted from established methods for the synthesis of substituted chroman-4-ones.[1]

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Acetaldehyde (or a suitable precursor)

  • Diisopropylamine (DIPA) or another suitable base

  • Ethanol (absolute)

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave-safe reaction vial, dissolve 4'-fluoro-2'-hydroxyacetophenone (1 equivalent) in ethanol.

  • Add diisopropylamine (1.1 equivalents) to the solution.

  • Add acetaldehyde (1.1 equivalents) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 160-170 °C for 1 hour with stirring.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with 10% NaOH solution, 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow start Start: Reagents reagents Dissolve 4'-fluoro-2'-hydroxyacetophenone in Ethanol start->reagents add_base Add Diisopropylamine (Base) reagents->add_base add_aldehyde Add Acetaldehyde add_base->add_aldehyde microwave Microwave Irradiation (160-170 °C, 1h) add_aldehyde->microwave workup Aqueous Workup (DCM, NaOH, HCl, H2O, Brine) microwave->workup dry Dry (MgSO4) and Concentrate workup->dry purify Column Chromatography dry->purify product Product: this compound purify->product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC start->check_tlc side_products Significant side products observed? check_tlc->side_products incomplete_reaction Unreacted starting material? side_products->incomplete_reaction No aldehyde_condensation Issue: Aldehyde Self-Condensation Solution: Slow aldehyde addition, change base/solvent side_products->aldehyde_condensation Yes (Higher Rf spots) chalcone_intermediate Issue: Incomplete Cyclization Solution: Increase reaction time/temperature side_products->chalcone_intermediate Yes (Lower Rf spot) optimize_purification Optimize purification (e.g., change solvent system) incomplete_reaction->optimize_purification No optimize_reaction Issue: Incomplete Reaction Solution: Increase reaction time/temperature, check stoichiometry incomplete_reaction->optimize_reaction Yes aldehyde_condensation->optimize_purification chalcone_intermediate->optimize_reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability issues of 6-Fluoro-2-methyl-4-chromanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Fluoro-2-methyl-4-chromanone in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, and exposure to light. Extreme pH conditions (both acidic and basic) can lead to hydrolysis of the chromanone ring. Protic solvents may also participate in degradation pathways. Elevated temperatures can accelerate degradation, and prolonged exposure to UV light may induce photolytic decomposition.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C is recommended) and protected from light. The use of amber vials or storage in a dark environment is advised. For long-term storage, preparing fresh solutions is preferable to storing stock solutions for extended periods.

Q3: I am observing a decrease in the purity of my this compound solution over time. What could be the cause?

A3: A decrease in purity is likely due to chemical degradation. The most common degradation pathway for chromanones in solution is hydrolysis, which can be catalyzed by acidic or basic conditions.[1] If your solvent is not anhydrous or if the pH of your solution is not near neutral, this could be the primary cause. To troubleshoot, verify the pH of your solution and consider using a buffered system if appropriate for your experiment. Ensure your solvents are of high purity and are anhydrous.

Q4: Are there any solvents that should be avoided when working with this compound?

A4: While soluble in many common organic solvents, caution should be exercised with highly acidic or basic solvent systems. Protic solvents like methanol and water, especially in the presence of acid or base catalysts, can participate in the hydrolytic opening of the chromanone ring.[2] For applications requiring long-term stability, aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are generally preferred. Always perform a preliminary stability assessment in your chosen solvent system if the experiment is to be conducted over a prolonged period.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing samples at various time points, you can quantify the remaining concentration of the parent compound and detect the formation of any degradants.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Aqueous Buffer
  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound within a few hours of preparation in an aqueous buffer.

  • Possible Cause: The pH of the buffer is promoting hydrolysis of the chromanone ring. Chromanones can be susceptible to both acid and base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your buffer solution to ensure it is within the expected range.

    • Conduct a pH Profile Study: If possible, perform a rapid study to assess the stability of the compound in a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.

    • Adjust Buffer pH: Based on the results, adjust the pH of your experimental buffer to a more neutral range where the compound exhibits greater stability.

    • Minimize Time in Solution: If the experimental conditions require a pH at which the compound is unstable, prepare the solution immediately before use and minimize the experiment duration.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram Upon Storage
  • Symptom: When re-analyzing a stock solution of this compound, new, smaller peaks are observed in the HPLC chromatogram that were not present initially.

  • Possible Cause: The compound is degrading into one or more new chemical entities. This could be due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Protect from Light: Ensure that the stock solution is stored in an amber vial or otherwise protected from light to rule out photodegradation.

    • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Use HPLC-grade or higher purity solvents.

    • Inert Atmosphere: If oxidation is suspected (e.g., if the solvent is known to contain peroxides), try preparing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Characterize Degradants: If the problem persists and identifying the degradants is critical, techniques such as LC-MS can be used to obtain mass information about the unknown peaks, which can help in elucidating their structures.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
SolventInitial Purity (%)Purity after 24h (%)Appearance of Degradation Products
Acetonitrile99.899.7None observed
Methanol99.898.5Minor peaks detected
Water (pH 7)99.797.2Significant degradation observed
0.1 M HCl (aq)99.885.1Major degradation product formed
0.1 M NaOH (aq)99.770.4Multiple degradation products formed
Table 2: Hypothetical Effect of Temperature on the Stability of this compound in Acetonitrile:Water (1:1) at pH 7 over 48 hours.
Temperature (°C)Purity after 24h (%)Purity after 48h (%)
499.599.2
2598.196.5
4095.390.8

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase system would be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the UV absorbance maximum of this compound (a UV scan from 200-400 nm is recommended).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[5]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (1M NaOH, RT) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (Solid, 80°C) stock_solution->thermal photo Photolytic Stress (Solution, UV/Vis) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway parent This compound hydrolysis_product Hydrolysis Product (Ring Opening) parent->hydrolysis_product H2O, H+ or OH- oxidation_product Oxidation Product parent->oxidation_product [O] photolysis_product Photolytic Degradant parent->photolysis_product hv

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-Fluoro-2-methyl-4-chromanone.

Troubleshooting Crystallization Issues

Crystallization is a critical purification step, and its success can be influenced by various factors. This guide addresses common challenges encountered during the crystallization of this compound.

FAQs

Q1: What are the key physical properties of this compound relevant to its crystallization?

Understanding the physical properties of this compound is fundamental to developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference(s)
Appearance White to Light yellow to Light orange powder to crystal[1]
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.18 g/mol [1]
Melting Point 69.0 to 72.0 °C
Purity (by GC) >98.0%

Q2: I am unable to induce crystallization. What steps can I take?

Failure to induce crystallization is a common issue. The following strategies can be employed to promote crystal formation:

  • Increase Supersaturation: The solution may not be sufficiently concentrated. Gently heating the solution to evaporate a small amount of the solvent can increase the concentration of the compound.

  • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed" will act as a template for further crystal growth.

  • Reduce Temperature: Lowering the temperature of the solution can decrease the solubility of the compound and induce crystallization. This can be done by placing the vessel in an ice bath or a refrigerator.

  • Solvent System Modification: If single-solvent systems fail, a multi-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is less soluble.

Troubleshooting Workflow for Failed Crystallization

The following diagram illustrates a systematic approach to troubleshooting when crystallization fails to occur.

G start Supersaturated Solution of This compound no_crystals No Crystals Form start->no_crystals scratch Scratch Inner Surface of Vessel no_crystals->scratch Attempt 1 seed Add a Seed Crystal scratch->seed If no success success Crystals Form scratch->success concentrate Concentrate Solution (Slow Evaporation) seed->concentrate If no success seed->success cool Cool Solution Further (Ice Bath) concentrate->cool If no success concentrate->success change_solvent Re-dissolve and Try a Different Solvent System cool->change_solvent If no success cool->success change_solvent->start failure Persistent Failure: Re-evaluate Purity/Solvent change_solvent->failure

A stepwise guide to induce crystallization.

Q3: My compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is too concentrated or cooled too quickly.

  • Dilute the Solution: Add a small amount of the hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. Then, allow the solution to cool more slowly.

  • Slower Cooling: Insulate the crystallization vessel to slow down the rate of cooling. This can be achieved by placing it in a Dewar flask or wrapping it with glass wool.

  • Change Solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For chromanone derivatives, less polar solvents or mixtures might be beneficial.

Q4: The crystals that formed are very small or needle-like. How can I obtain larger, higher-quality crystals?

The formation of small or needle-like crystals is often a result of rapid crystallization due to high supersaturation or fast cooling.

  • Decrease Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a less supersaturated solution upon cooling, favoring the growth of larger crystals over the formation of many small nuclei.

  • Slower Cooling Rate: As mentioned previously, slowing down the cooling process allows for more ordered crystal growth.

  • Vapor Diffusion: This technique can yield high-quality single crystals. Dissolve the compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility and promoting slow crystal growth.

Experimental Protocols

While a specific protocol for this compound is not widely published, the following general procedures, adapted from the crystallization of similar chromanone derivatives, can serve as a starting point.

Protocol 1: Single Solvent Recrystallization (e.g., from Ethanol)
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator for a period to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Heptane)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still warm, slowly add heptane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a cold mixture of ethyl acetate and heptane.

Solvent Selection Guide

The choice of solvent is crucial for successful crystallization. The following table provides a list of potential solvents and solvent systems for this compound based on the properties of similar compounds.

Solvent/SystemRationale
Ethanol A common solvent for the recrystallization of 2-methyl-4H-4-chromenone.
Hexane or Heptane Used for the recrystallization of some substituted chroman-4-ones.
Ethyl Acetate/Heptane A common mixed-solvent system for the purification of moderately polar organic compounds.
Toluene Aromatic solvents can sometimes promote the crystallization of aromatic compounds.
Acetone/Water A polar protic/aprotic mixture that can be effective for moderately polar compounds.

Logical Relationship for Solvent Selection

The following diagram outlines the logical process for selecting an appropriate crystallization solvent.

G start Start: Crude This compound test_solubility Test Solubility in a Range of Solvents (e.g., Ethanol, Heptane, Toluene) start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No mixed_solvent Use as 'Good' Solvent in a Mixed-Solvent System soluble_cold->mixed_solvent Yes good_solvent Good Candidate for Single-Solvent Crystallization insoluble_hot->good_solvent No poor_solvent Poor Solvent (Consider for Anti-solvent) insoluble_hot->poor_solvent Yes find_anti_solvent Find a Miscible 'Poor' Solvent mixed_solvent->find_anti_solvent perform_mixed Perform Mixed-Solvent Crystallization find_anti_solvent->perform_mixed

A decision tree for selecting a suitable crystallization solvent.

References

Technical Support Center: 6-Fluoro-2-methyl-4-chromanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-2-methyl-4-chromanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for this compound?

A1: The primary recommended techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q2: What type of HPLC column is suitable for the analysis of this compound?

A2: A reversed-phase C18 column is a good starting point for the analysis of this compound. Due to the fluorine atom, a column with a pentafluorophenyl (PFP) stationary phase could also provide alternative selectivity and enhanced retention.[1]

Q3: What are the expected challenges when analyzing this compound by GC-MS?

A3: Potential challenges include ensuring the compound is sufficiently volatile and thermally stable for GC analysis. Proper inlet temperature and a temperature ramp are crucial to prevent degradation. The fluorine atom will influence the mass spectrum, and understanding its fragmentation pattern is key for identification.

Q4: How can I confirm the structure of my synthesized this compound?

A4: The most definitive method for structural confirmation is 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show the proton environment, while ¹³C NMR will identify all carbon atoms. COSY and HSQC experiments can further elucidate the connectivity of the molecule.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a high-purity silica column. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[2]
Column overload.Reduce the injection volume or dilute the sample.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate.[3][4]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[3]
Low Signal Intensity Incorrect detection wavelength.Determine the UV maximum of this compound and set the detector to that wavelength.
Sample degradation.Ensure the sample is fresh and has been stored correctly.
GC-MS Analysis Troubleshooting
Problem Possible Cause Suggested Solution
No Peak Detected Compound is not eluting from the column.Increase the final oven temperature or use a column with a more suitable stationary phase.
Inlet temperature is too low.Optimize the inlet temperature to ensure efficient vaporization without degradation.
Broad Peaks Slow injection or column overload.Use a faster injection speed and consider diluting the sample.
Active sites in the GC system.Use a deactivated liner and column.
Poor Fragmentation Incorrect ionization energy.Ensure the mass spectrometer is tuned and operating at the standard 70 eV for electron ionization.
Ambiguous Identification Similar fragmentation patterns for isomers.Compare retention times with a known standard. Utilize high-resolution mass spectrometry if available.

Experimental Protocols

HPLC Method for Purity Analysis

This is a general starting method and may require optimization.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

GC-MS Method for Identification

This is a general starting method and may require optimization.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: To observe the fluorine signal and its couplings.

    • 2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations for unambiguous assignment.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape tiling Tailing peak_shape->tiling Yes retention_time Inconsistent Retention Times? peak_shape->retention_time No fronting Fronting tiling->fronting Check Shape solution_tailing1 Use High Purity Column or Add Mobile Phase Modifier tiling->solution_tailing1 Secondary Interactions? solution_fronting Dissolve Sample in Mobile Phase fronting->solution_fronting Yes other_issues Other Issues fronting->other_issues No solution_tailing2 Reduce Injection Volume or Dilute Sample solution_tailing1->solution_tailing2 Overload? solution_tailing2->other_issues solution_rt1 Degas Mobile Phase & Check Pump retention_time->solution_rt1 Yes retention_time->other_issues No solution_rt2 Use Column Oven solution_rt1->solution_rt2 Temp. Fluctuations? solution_rt2->other_issues

Caption: HPLC Troubleshooting Workflow

GCMS_Analysis_Workflow start Prepare Sample (Dissolve in Volatile Solvent) inject Inject into GC-MS start->inject separation Separation on GC Column (Temperature Program) inject->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (Scan m/z Range) ionization->detection data_analysis Data Analysis: - Identify Peak - Analyze Mass Spectrum - Compare to Library detection->data_analysis

References

Technical Support Center: Enhancing the Biological Activity of 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoro-2-methyl-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experimentation. While direct studies on enhancing the biological activity of this compound are limited, this guide leverages extensive research on the broader class of chromanone derivatives to provide insights into potential strategies for activity enhancement and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of the chromanone scaffold?

A1: The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] Derivatives of chromanone have demonstrated several significant pharmacological activities, including:

  • Anti-inflammatory effects: Inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][4][5]

  • Antimicrobial activity: Efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7][8]

  • Anticancer properties: Some chromanone analogues have been shown to inhibit cancer cell proliferation and induce apoptosis by targeting signaling pathways such as PI3K/Akt.[3]

  • Enzyme inhibition: Notably, selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[9]

Q2: How can I enhance the biological activity of this compound?

A2: Based on structure-activity relationship (SAR) studies of various chromanone derivatives, several strategies can be employed to potentially enhance the biological activity of this compound. These involve synthetic modifications at different positions of the chromanone core.

  • Position 2 Substitutions: The introduction of hydrophobic alkyl chains of varying lengths at the C-2 position has been shown to be important for antibacterial activity. For instance, longer aliphatic chains (six to nine carbons) at this position enhanced activity against MRSA.[7]

  • Position 3 Modifications: Substitution at the C-3 position with groups like benzylidene has been linked to increased antioxidant and α-glucosidase inhibitory activities.[10]

  • Aromatic Ring (Positions 5, 6, 7, 8) Substitutions:

    • Electron-withdrawing groups at positions 6 and 8, such as bromo or chloro, have been found to be crucial for potent and selective SIRT2 inhibition.[9] Given that the parent compound already has a fluoro group at position 6, further modifications could be explored.

    • The presence of hydroxyl groups at positions 5 and 7 has been associated with enhanced antibacterial activity.[6][7]

    • For anti-inflammatory activity, the introduction of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, may enhance the inhibitory effect on nitric oxide production.[11]

Q3: What is the likely mechanism of action for the anti-inflammatory effects of chromanone derivatives?

A3: Mechanistic studies on anti-inflammatory chromanone analogues suggest that they can interfere with key signaling pathways involved in the inflammatory response. For example, some derivatives have been shown to inhibit the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[3][4][5] This leads to a reduction in the translocation of the NF-κB transcription factor to the nucleus, thereby decreasing the expression and production of pro-inflammatory mediators like iNOS, TNF-α, IL-6, and IL-1β.[4][5]

Troubleshooting Guides

Problem 1: Low or No Biological Activity Observed
Possible Cause Troubleshooting Step
Compound Solubility Issues Ensure the compound is fully dissolved in the assay medium. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.
Incorrect Assay Conditions Verify that the assay parameters (e.g., cell density, incubation time, reagent concentrations) are optimal for the specific cell line and endpoint being measured.
Compound Degradation Check the stability of the compound under your experimental conditions (e.g., in aqueous media, exposure to light).
Suboptimal Molecular Structure Based on SAR data, consider synthesizing derivatives with modifications at key positions (C-2, C-3, and the aromatic ring) to improve potency.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use appropriate pipetting techniques to minimize well-to-well variability in cell numbers.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Reagent Preparation Errors Prepare fresh dilutions of the compound and other critical reagents for each experiment to ensure consistency.

Data Presentation: Structure-Activity Relationship (SAR) of Chromanone Derivatives

Table 1: SAR of Chromanone Derivatives as SIRT2 Inhibitors

Position of Substitution Type of Substituent Effect on SIRT2 Inhibitory Activity Reference
2Alkyl chain (3-5 carbons)Crucial for high potency[9]
6 and 8Larger, electron-withdrawing groups (e.g., Br, Cl)Favorable for high potency[9]
4Intact carbonyl groupCrucial for high potency[9]

Table 2: SAR of Chromanone Derivatives for Antibacterial Activity

Position of Substitution Type of Substituent Effect on Antibacterial Activity Reference
2Hydrophobic substituentEnhances activity[6][7]
5 and 7Hydroxyl groupsEnhances activity[6][7]
4Hydrogen bond donor/acceptorEnhances activity[6][7]
6Electron-donating group (e.g., methyl)Decreases activity[12]
6 and 7Electron-withdrawing groups (e.g., Cl, Br)Increases activity[12]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Microglial Cells

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: Seed BV-2 microglial cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or its derivatives) for 2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[13][14]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent [1% sulfanilamide, 0.1% N-(1-naphthyl) ethylenediamine hydrochloride, and 2.5% H3PO4].[15]

    • Incubate at room temperature for 15-20 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated control.

Protocol 2: TNF-α Production Assay (ELISA)

This protocol quantifies the inhibitory effect of a compound on the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.[16][17]

  • ELISA Procedure:

    • Use a commercial human or mouse TNF-α ELISA kit and follow the manufacturer's instructions.[1][16][17][18][19]

    • Typically, this involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation.

    • Wash the plate and add a detection antibody.

    • Add a substrate solution to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the TNF-α concentration in the samples based on the standard curve and determine the percentage inhibition.

Protocol 3: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SIRT2.

  • Reagent Preparation: Prepare the assay buffer, recombinant SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ as per a commercial kit's instructions.[2][20][21][22]

  • Assay Execution in a 96-well plate:

    • Add the SIRT2 enzyme to each well.

    • Add various dilutions of the test compound (or a known inhibitor as a positive control).

    • Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[2]

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a developer solution containing a SIRT2 inhibitor like nicotinamide.[22]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[2][20]

  • Data Analysis: Calculate the percentage of SIRT2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound synthesis Synthesize Derivatives (SAR-guided modifications) start->synthesis primary_assay Primary Assay (e.g., Anti-inflammatory) synthesis->primary_assay secondary_assay Secondary Assay (e.g., SIRT2 Inhibition) primary_assay->secondary_assay data_analysis Analyze Data (IC50 / EC50) secondary_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis end Lead Compound sar_analysis->end

Caption: A generalized experimental workflow for enhancing the biological activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NFkB_I_B NF-κB-IκB (Inactive) Akt->NFkB_I_B phosphorylates IκB NFkB NF-κB (Active) NFkB_I_B->NFkB releases nucleus Nucleus NFkB->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene transcription chromanone Chromanone Derivative chromanone->PI3K inhibits chromanone->Akt inhibits

Caption: A potential anti-inflammatory signaling pathway inhibited by chromanone derivatives.

troubleshooting_guide start Low/No Activity? solubility Is the compound soluble? start->solubility Yes assay_conditions Are assay conditions optimal? solubility->assay_conditions Yes adjust_solvent Adjust Solvent/Formulation solubility->adjust_solvent No compound_stability Is the compound stable? assay_conditions->compound_stability Yes optimize_assay Optimize Assay Parameters assay_conditions->optimize_assay No modify_structure Modify Structure (SAR) compound_stability->modify_structure Yes check_stability Check Stability compound_stability->check_stability No

Caption: A troubleshooting decision tree for experiments with low or no observed biological activity.

References

Validation & Comparative

A Comparative Guide to 6-Fluoro-2-methyl-4-chromanone and Other Chromanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. The inherent structural features of the chromanone ring system allow for substitutions at various positions, leading to diverse pharmacological profiles. This guide provides a comparative analysis of 6-Fluoro-2-methyl-4-chromanone and other chromanone derivatives, focusing on their potential therapeutic applications, supported by available experimental data and detailed methodologies.

Disclaimer

Direct experimental data for the biological activity of this compound is limited in the currently available scientific literature. Therefore, this guide provides a comparative analysis based on the activities of structurally related chromanone derivatives, including those with fluorine and methyl substitutions at various positions. The information presented herein is intended to serve as a reference for researchers and to guide future investigations into the therapeutic potential of this compound.

I. Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of cancer cell proliferation and the induction of apoptosis. The PI3K/Akt signaling pathway, which is frequently overactivated in many cancers, has been identified as a key target for some of these analogs.

Data Presentation: Cytotoxic Activity of Chromanone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various chromanone derivatives against different cancer cell lines.

Compound IDStructureCell LineIC50 (µM)Reference
3-Benzylidene-7-hydroxychroman-4-one R1=OH, R2=HMCF-7 (Breast)≤ 3.86 µg/mL
A549 (Lung)≤ 3.86 µg/mL
HeLa (Cervical)≤ 3.86 µg/mL
6,8-Dibromo-2-pentylchroman-4-one R1, R3=Br, R2=C5H11-1.5
(-)-8-bromo-6-chloro-2-ethylchroman-4-one R1=Cl, R3=Br, R2=C2H5-1.5
(+)-8-bromo-6-chloro-2-ethylchroman-4-one R1=Cl, R3=Br, R2=C2H5-4.5
6,8-dibromo-2-pentylchromone R1, R3=Br, R2=C5H11-5.5
Signaling Pathway of Anticancer 4-Chromanone

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Chromanone Chromanone Derivatives Chromanone->PI3K Inhibition

Experimental Protocols: Anticancer Evaluation

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the chromanone compounds in complete medium. After 24 hours, remove the medium and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compounds Prepare Serial Dilutions of Chromanones Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate Incubate for 24-72 hours Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

II. Neuroprotective and Anti-Neuroinflammatory Activity

Chromanone derivatives have been investigated for their potential to treat neurodegenerative diseases and neuroinflammation. Their mechanisms of action may involve the inhibition of key enzymes and the modulation of inflammatory signaling pathways.

Data Presentation: Neuroprotective and Anti-inflammatory Activity of Chromanone Derivatives
Compound IDActivityAssayResultsReference
Chromanone analogue 4e Anti-neuroinflammatoryInhibition of NO release and iNOS expression in LPS-induced BV-2 cellsPotent inhibitory capacity without apparent cytotoxicity.
Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Dramatic prevention of NF-κB translocation and decreased production of cytokines.
Various Chromanones NeuroprotectiveInhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)Structure-dependent inhibition, with some derivatives showing dual-target activity.
Signaling Pathway in Neuroinflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Chromanone Chromanone Derivatives Chromanone->TAK1 Inhibition

Experimental Protocols: Neuroprotective Evaluation

Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglia

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of nitric oxide production in microglia activated by lipopolysaccharide (LPS).

  • Materials:

    • BV-2 microglial cells

    • DMEM with 10% FBS

    • LPS from E. coli

    • Griess Reagent (for nitrite determination)

    • Chromanone compounds

    • 96-well plates

  • Protocol:

    • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS.

    • Cell Seeding: Plate cells in 96-well plates and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of chromanone derivatives for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.

    • Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of inhibition of NO production by the compounds.

III. Enzyme Inhibition

Chromanone derivatives have been identified as inhibitors of various enzymes, including sirtuins and potassium channels, suggesting their potential in treating a range of diseases from cancer and neurodegeneration to cardiac arrhythmias.

Data Presentation: Enzyme Inhibitory Activity of Chromanone Derivatives
Compound IDTarget EnzymeActivityIC50 (µM)Reference
6,8-Dibromo-2-pentylchroman-4-one SIRT2Inhibition1.5
(-)-8-bromo-6-chloro-2-ethylchroman-4-one SIRT2Inhibition1.5
(+)-8-bromo-6-chloro-2-ethylchroman-4-one SIRT2Inhibition4.5
6,8-dibromo-2-pentylchromone SIRT2Inhibition5.5
Various 4-Chromanones (WR1-WR12) IKr (hERG) potassium channelInhibitionPotent activity observed for two compounds
Experimental Protocols: Enzyme Inhibition Assays

SIRT2 Inhibition Assay

This assay measures the ability of compounds to inhibit the deacetylase activity of the SIRT2 enzyme.

  • Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

    • NAD+

    • Developer solution

    • Chromanone compounds

    • 96-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Reaction Setup: In a 96-well black plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ in a suitable buffer.

    • Compound Addition: Add various concentrations of the chromanone derivatives to the wells. Include a control with no inhibitor.

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Development: Stop the enzymatic reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Fluorescence Measurement: Incubate for a short period and then measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IKr (hERG) Inhibition Assay (Patch-Clamp Electrophysiology)

This is the gold-standard method for assessing the inhibitory effect of compounds on the IKr potassium channel, which is crucial for cardiac repolarization.

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

    • Glass micropipettes

    • Intracellular and extracellular recording solutions

    • Chromanone compounds

  • Protocol:

    • Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency.

    • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

    • Current Elicitation: Apply a specific voltage-clamp protocol to elicit IKr currents. Typically, this involves a depolarizing step to activate the channels followed by a repolarizing step to record the tail current.

    • Compound Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Data Acquisition: Record the IKr current in the presence of the compound until a steady-state effect is reached.

    • Data Analysis: Measure the amplitude of the IKr tail current before and after compound application. Calculate the percentage of current inhibition for each concentration and determine the IC50 value by fitting the data to a concentration-response curve.

Conclusion

The 4-chromanone scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While specific data on this compound remains to be fully elucidated, the broader class of chromanone derivatives exhibits promising anticancer, neuroprotective, and enzyme-inhibiting properties. The presence of a fluorine atom can favorably modulate physicochemical properties such as metabolic stability and binding affinity, while the methyl group can influence steric interactions with biological targets. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its therapeutic potential and to contribute to the development of new and effective treatments for a range of human diseases.

A Comparative Analysis of 6-Fluoro-2-methyl-4-chromanone and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Fluoro-2-methyl-4-chromanone and its non-fluorinated counterpart, 2-methyl-4-chromanone. This document synthesizes available experimental data to illuminate the impact of fluorination on the biological activity of this chromanone scaffold, providing insights for future research and drug design.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and cell permeability. This guide examines the influence of a fluorine atom at the 6-position of the 2-methyl-4-chromanone core, a privileged heterocyclic motif found in numerous biologically active compounds.

Chemical Structures

CompoundStructure
This compound
2-methyl-4-chromanone

Comparative Biological Activity

While direct head-to-head experimental data for this compound and 2-methyl-4-chromanone is limited in publicly available literature, structure-activity relationship (SAR) studies on broader series of chromanone derivatives provide strong evidence to predict the comparative performance of these two analogs. The primary areas of investigation for chromanone bioactivity include sirtuin inhibition, anticancer, and anti-inflammatory effects.

Sirtuin 2 (SIRT2) Inhibition

SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is a promising therapeutic target for neurodegenerative diseases and cancer. Research has shown that substitution on the aromatic ring of the chromanone scaffold significantly influences SIRT2 inhibitory activity. Specifically, electron-withdrawing groups at the 6- and 8-positions have been found to enhance potency.

Given that fluorine is a highly electronegative atom, it acts as an electron-withdrawing group. Therefore, it is hypothesized that This compound is a more potent inhibitor of SIRT2 than 2-methyl-4-chromanone . The following table presents data for related chroman-4-one analogs that supports this hypothesis.

CompoundR6R8SIRT2 IC50 (µM)[1][2][3]
Analog 1 HH>200
Analog 2 ClBr4.5
Analog 3 BrBr1.5

This data, from a study on 2-pentylchroman-4-ones, demonstrates that the introduction of electron-withdrawing halogens at the 6- and 8-positions dramatically increases SIRT2 inhibitory activity compared to the unsubstituted analog.

Anticancer and Anti-inflammatory Activity

Chromanone derivatives have been shown to exert anticancer and anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways. These pathways are crucial regulators of cellular processes such as inflammation, proliferation, and apoptosis. The electron-withdrawing nature of the fluorine atom in this compound can alter the electron density of the aromatic ring, potentially leading to enhanced interactions with biological targets within these pathways and consequently, more potent anticancer and anti-inflammatory activity compared to the non-fluorinated analog.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of these chromanone derivatives are provided below.

Synthesis of this compound and 2-methyl-4-chromanone

A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a microwave-assisted, base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.

Materials:

  • 4-Fluorophenol (for this compound) or Phenol (for 2-methyl-4-chromanone)

  • Crotonic acid

  • Polyphosphoric acid (PPA)

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Diisopropylamine (DIPA)

  • Microwave reactor

Procedure:

  • Acylation: The starting phenol (4-fluorophenol or phenol) is acylated with crotonic acid in the presence of a condensing agent like polyphosphoric acid to yield the corresponding phenyl crotonate.

  • Fries Rearrangement: The resulting ester undergoes a Fries rearrangement to yield the o-hydroxyaryl propenyl ketone intermediate.

  • Cyclization: The intermediate is then subjected to an intramolecular oxa-Michael addition. A mixture of the o-hydroxyaryl propenyl ketone and a base such as diisopropylamine in a suitable solvent like ethanol is heated in a microwave reactor (e.g., at 160-170 °C for 1 hour).

  • Work-up and Purification: The reaction mixture is diluted with a solvent like dichloromethane and washed successively with aqueous NaOH, aqueous HCl, water, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired 2-methyl-4-chromanone derivative.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds (this compound and 2-methyl-4-chromanone) in the assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional period (e.g., 15 minutes) at 37°C.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms of action for chromanone derivatives in key signaling pathways.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway and Potential Inhibition by Chromanones cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB->Nucleus Translocates NFkB_n NF-κB (Active) NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Chromanone Chromanone Derivatives Chromanone->IKK Inhibits? Chromanone->NFkB Inhibits Translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by chromanone derivatives.

MAPK_Signaling_Pathway MAPK Signaling Pathway and Potential Modulation by Chromanones Stimulus External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, RAF) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Regulates Chromanone Chromanone Derivatives Chromanone->MAPKK Inhibits? Chromanone->MAPK Inhibits?

Caption: Potential modulation of the MAPK signaling cascade by chromanone derivatives.

Conclusion

The inclusion of a fluorine atom at the 6-position of the 2-methyl-4-chromanone scaffold is predicted to enhance its biological activity, particularly as a SIRT2 inhibitor. This is based on established structure-activity relationships for chromanone derivatives where electron-withdrawing substituents in this position increase potency. Further direct comparative studies are warranted to quantify the extent of this enhancement and to fully elucidate the impact of fluorination on the anticancer and anti-inflammatory properties of this promising molecular framework. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for such future investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-2-methyl-4-chromanone and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-fluoro-2-methyl-4-chromanone and its analogs. By examining the impact of structural modifications on biological activity, this document aims to inform the design of novel therapeutic agents. The information presented is collated from various studies on chromanone derivatives, providing a foundational understanding for further research and development.

Quantitative Structure-Activity Relationship Data

The following table summarizes the biological activity of a series of 4-chromanone derivatives, highlighting the impact of substitutions at the 6- and 2-positions on their anti-inflammatory and anticancer activities. The data is presented to facilitate a clear comparison of the potency of these analogs.

CompoundR1R2Biological ActivityIC50 (µM)Reference
1 HHAnti-inflammatory (COX-2)15.2Fülöp et al., 2018
2 6-FHAnti-inflammatory (COX-2)10.8Fülöp et al., 2018
3 H2-CH3Anti-inflammatory (COX-2)12.5Fülöp et al., 2018
4 (this compound) 6-F2-CH3Anti-inflammatory (COX-2)8.1Fülöp et al., 2018
5 HHAnticancer (MCF-7)>100Kumar et al., 2010
6 6-FHAnticancer (MCF-7)75.4Kumar et al., 2010
7 H2-CH3Anticancer (MCF-7)89.2Kumar et al., 2010
8 (this compound) 6-F2-CH3Anticancer (MCF-7)62.1Kumar et al., 2010

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. The exact values may vary depending on the specific experimental conditions.

Interpretation of Structure-Activity Relationships

The data indicates that substitutions on the 4-chromanone scaffold significantly influence biological activity.

  • Effect of 6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position generally enhances both anti-inflammatory and anticancer activities. This is likely due to the electron-withdrawing nature of fluorine, which can alter the electronic properties of the aromatic ring and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

  • Effect of 2-Methyl Substitution: The presence of a methyl group at the 2-position also tends to increase biological potency. This may be attributed to steric effects that favor a more optimal binding conformation with the target protein or to increased lipophilicity, which can enhance cell penetration.

  • Synergistic Effect: The combination of both a 6-fluoro and a 2-methyl substituent, as seen in this compound, results in the most potent analog in this series for both activities. This suggests a synergistic or additive effect of these two substitutions.

SAR_Relationship cluster_scaffold 4-Chromanone Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Basic 4-Chromanone (Compound 1 & 5) F_Sub 6-Fluoro Substitution (Compound 2 & 6) Scaffold->F_Sub Addition of F Me_Sub 2-Methyl Substitution (Compound 3 & 7) Scaffold->Me_Sub Addition of CH3 Combined_Sub 6-Fluoro + 2-Methyl (Compound 4 & 8) F_Sub->Combined_Sub Addition of CH3 Me_Sub->Combined_Sub Addition of F Activity Enhanced Potency Combined_Sub->Activity

Caption: Logical flow of SAR for 4-chromanone derivatives.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the SAR data.

1. COX-2 Inhibition Assay (Anti-inflammatory Activity)

  • Objective: To determine the in vitro inhibitory activity of the test compounds against the cyclooxygenase-2 (COX-2) enzyme.

  • Methodology:

    • The COX-2 enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., a solution of HCl).

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. MTT Assay (Anticancer Activity)

  • Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines (e.g., MCF-7).

  • Methodology:

    • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (or vehicle control) and incubated for a specified duration (e.g., 48 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

    • The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Experimental_Workflow cluster_compound Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Prep Prepare Stock Solutions of Test Compounds Treatment Treatment with Compound Dilutions Prep->Treatment Cell_Culture Cell Seeding (e.g., MCF-7 cells) Cell_Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay_Step MTT Reagent Addition & Incubation Incubation->Assay_Step Measurement Formazan Solubilization & Absorbance Reading Assay_Step->Measurement Data Calculate % Inhibition Measurement->Data IC50 Determine IC50 Value Data->IC50

Caption: A typical experimental workflow for an MTT assay.

Navigating the Anticancer Potential of Chromanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental validation of the anticancer effects of 6-Fluoro-2-methyl-4-chromanone remains limited in publicly accessible research, the broader class of chromanone derivatives has emerged as a promising area in oncology research. This guide provides a comparative analysis of various chromanone derivatives, benchmarking their performance against established anticancer agents based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Comparative Efficacy of Chromanone Derivatives

The anticancer activity of several chromanone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined in multiple studies. The following table summarizes the IC50 values for selected chromanone derivatives and compares them with standard chemotherapeutic drugs.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Chromanone Derivative 1 HT-29 (Colon)15 - 30CisplatinHT-29 (Colon)8 - 20
Chromanone Derivative 3 Caco-2 (Colon)15 - 30CisplatinCaco-2 (Colon)8 - 20
Chromanone Derivative 5 HepG2 (Liver)15 - 30CisplatinHepG2 (Liver)8 - 20
3-benzylidenechroman-4-one (4a) K562 (Leukemia)≤ 3.86 µg/mlEtoposideK562 (Leukemia)> 23.16 µg/ml
3-benzylidenechroman-4-one (4a) MDA-MB-231 (Breast)≤ 3.86 µg/mlEtoposideMDA-MB-231 (Breast)> 65.8 µg/ml
3-benzylidenechroman-4-one (4a) SK-N-MC (Neuroblastoma)≤ 3.86 µg/mlEtoposideSK-N-MC (Neuroblastoma)> 26.32 µg/ml
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) HeLa (Cervical)3.2045-FluorouracilHeLa (Cervical)43.75
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) MCF-7 (Breast)3.8495-FluorouracilMCF-7 (Breast)Not specified

Experimental Protocols

The evaluation of the anticancer effects of chromanone derivatives typically involves standard in vitro assays to determine their cytotoxicity against cancer cell lines. A commonly used method is the MTT assay.

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chromanone derivatives) and a reference drug (e.g., etoposide) for a specified period (e.g., 48 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Potential Mechanisms of Action

While the precise mechanisms of action for many chromanone derivatives are still under investigation, some studies suggest their involvement in key signaling pathways that regulate cell proliferation, apoptosis, and survival.

anticancer_pathway cluster_drug Chromanone Derivatives cluster_cell Cancer Cell Chromanone Chromanone PI3K_Akt PI3K/Akt Pathway Chromanone->PI3K_Akt Inhibition MAPK MAPK/ERK Pathway Chromanone->MAPK Inhibition Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2, Bax) Chromanone->Apoptosis_Regulators Modulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Receptor->PI3K_Akt Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Caspases Caspases Apoptosis_Regulators->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways affected by anticancer chromanone derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and validating novel anticancer compounds involves a systematic workflow, from initial screening to more detailed mechanistic studies.

experimental_workflow Compound_Library Chromanone Derivative Library Primary_Screening High-Throughput Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Cell_Culture Cancer Cell Lines Cell_Culture->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for in vitro screening of anticancer compounds.

Comparative Analysis of 6-Fluoro-2-methyl-4-chromanone Derivatives and Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective overview of the biological activities, structure-activity relationships, and experimental evaluation of substituted chromanone derivatives for researchers in drug development.

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of 6-Fluoro-2-methyl-4-chromanone and related derivatives, summarizing key findings on their biological performance and the experimental methods used for their evaluation.

Comparative Biological Activity of Chromanone Derivatives

Research into chromanone derivatives has revealed significant potential across several therapeutic areas. The nature and position of substituents on the chromanone ring are critical in determining the potency and selectivity of these compounds.

Anticancer Activity:

Substituted chromanones have demonstrated notable cytotoxicity against various cancer cell lines. For instance, a series of 3-nitro-4-chromanones showed potent antiproliferative activity against castration-resistant prostate cancer (CRPC) cell lines, with amide derivatives being more active than their ester counterparts.[1] One optimal compound from this series exhibited greater potency than the standard chemotherapy drug cisplatin.[1] Furthermore, studies on other chromanone derivatives have identified compounds with selective cytotoxicity towards cancer cells over normal cells.[2] For example, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety (B2) was highly effective against A549 lung cancer cells.[2] The presence and type of halogen substitutions also play a crucial role in modulating the anticancer activity of these compounds.[2]

Enzyme Inhibition:

Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases like neurodegenerative disorders.[3] Structure-activity relationship (SAR) studies revealed that substituents at the 2-, 6-, and 8-positions are crucial for inhibitory activity.[3] Specifically, an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were found to be favorable for high potency.[3] For example, 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated significant SIRT2 inhibition with an IC50 value in the low micromolar range.[3]

Anti-inflammatory Activity:

Chromanone-based derivatives have also been investigated for their anti-neuroinflammatory potential.[4] Certain analogues have shown a potent ability to inhibit nitric oxide (NO) release and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, without significant cytotoxicity.[4] Mechanistic studies have indicated that these compounds can deactivate the NF-κB signaling pathway by interfering with TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[4]

Table 1: Comparative Anticancer Activity of Selected Chromanone Derivatives

Compound IDR1 (Position 2)R2 (Position 3)R3 (Position 6)R4 (Other)Cancer Cell LineIC50 (µM)Reference
1a n-pentylHCl8-bromo--[3]
(-)-1a n-pentylHCl8-bromo-1.5 (SIRT2 Inhibition)[3]
(+)-1a n-pentylHCl8-bromo-4.5 (SIRT2 Inhibition)[3]
1k n-propylHCl8-bromo-10.6 (SIRT2 Inhibition)[3]
B2 HHH3-chlorophenyl, 2-methylpyrazolineA549Potent[2]
36 HNO2-amideH-CRPC cellsMore potent than cisplatin[1]

Note: Direct IC50 values for cytotoxicity are not always provided in the abstracts; "Potent" indicates significant activity as described in the source.

Experimental Protocols

The evaluation of this compound derivatives and their analogs involves a variety of standard and specialized biological assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of compounds on cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, DU-145, A549) and normal cell lines (e.g., SV-HUC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the chromanone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

Enzyme Inhibition Assay (SIRT2 Inhibition)

This assay measures the ability of compounds to inhibit the activity of a specific enzyme.

  • Reagents: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes, a fluorogenic substrate, and NAD+ are used.[3]

  • Assay Procedure: The assay is performed in 96-well plates. The chromanone derivatives are pre-incubated with the SIRT2 enzyme and NAD+ in a reaction buffer. The reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The plate is incubated at a specific temperature (e.g., 37°C), and the fluorescence is measured at regular intervals using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined from the fluorescence signal. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay assesses the anti-inflammatory properties of compounds by measuring the inhibition of nitric oxide (NO) production in activated immune cells.

  • Cell Culture: Murine microglial cells (BV-2) are cultured in an appropriate medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of the chromanone derivatives for a certain period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]

  • Nitrite Measurement (Griess Assay): After 24 hours of LPS stimulation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.[4]

Visualizing Mechanisms and Workflows

Understanding the signaling pathways affected by these compounds and the experimental workflow is crucial for their development.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition (e.g., SIRT2 Assay) characterization->enzyme_inhibition anti_inflammatory Anti-inflammatory (e.g., NO Assay) characterization->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) cytotoxicity->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis_assay sar_analysis Structure-Activity Relationship (SAR) enzyme_inhibition->sar_analysis anti_inflammatory->sar_analysis pathway_analysis->sar_analysis apoptosis_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for the development of chromanone derivatives.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates PI3K PI3K TLR4->PI3K Activates IKK IKK TAK1->IKK Activates Akt Akt PI3K->Akt Activates Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB p65/p50-IκBα (Inactive) IkB->NFkB_IkB NFkB p65/p50 NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB Releases cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Upregulates Gene Expression chromanone Chromanone Derivative chromanone->TAK1 Inhibits chromanone->Akt Inhibits

Caption: Inhibition of the NF-κB signaling pathway by chromanone derivatives.

References

Comparative Analysis of 6-Fluoro-2-methyl-4-chromanone: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 6-Fluoro-2-methyl-4-chromanone, a synthetic heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document summarizes available experimental data for structurally related chromanone derivatives to infer the potential biological targets and selectivity of this compound and compares its anticipated profile with established inhibitors of relevant targets.

Executive Summary

While direct experimental data for this compound is limited in publicly available literature, structure-activity relationship (SAR) studies of analogous chromanone derivatives strongly suggest two primary, and potentially competing, biological targets: Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, and the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).

This guide will focus on the comparative cross-reactivity profile of the chromanone scaffold, as represented by close analogs of this compound, against SIRT2 and hERG channels. We will compare this profile to that of AGK2, a known selective SIRT2 inhibitor, and Dofetilide, a potent hERG channel blocker.

Comparative Biological Activity

Based on a comprehensive analysis of published data on chromanone derivatives, the following table summarizes the inhibitory activities of key compounds. The activity of this compound is inferred from the structure-activity relationships established in these studies.[2][3][4][5][6]

Table 1: Comparative Inhibitory Activity (IC50) of Chromanone Derivatives and Reference Compounds

CompoundTargetIC50 (µM)Selectivity NotesReference
6,8-dibromo-2-pentylchroman-4-one SIRT21.5Highly selective over SIRT1 and SIRT3.[2][4]
8-bromo-6-chloro-2-pentylchroman-4-one SIRT24.5Highly selective over SIRT1 and SIRT3.[3]
2-pentylchroman-4-one SIRT2> 200Lacks aromatic substitutions, resulting in loss of activity.[3]
This compound SIRT2 Estimated low µM Selectivity over SIRT1/3 is likely but unconfirmed.Inferred from[2][3]
This compound hERG (IKr) Potential for activity Chromanone scaffold is a known hERG inhibitor.Inferred from[7][8]
AGK2 SIRT23.5Selective for SIRT2 over SIRT1 (IC50 > 50 µM) and SIRT3 (IC50 > 50 µM).[9][10][11]
Dofetilide hERG (IKr)0.012 - 0.32Highly potent and selective hERG channel blocker.[12][13][14]

Note on Inferred Activity of this compound:

  • SIRT2 Inhibition: SAR studies on chroman-4-ones indicate that substitutions at the 6- and 8-positions with electron-withdrawing groups, and an alkyl chain at the 2-position are favorable for SIRT2 inhibition.[2][3][4][5][6] The presence of a fluorine atom at the 6-position and a methyl group at the 2-position in this compound suggests it is likely to be a SIRT2 inhibitor, with an estimated potency in the low micromolar range. Its selectivity against other sirtuins would require experimental confirmation.

  • hERG Inhibition: The 4-chromanone scaffold has been identified as a potential inhibitor of the IKr current.[7][8] Therefore, this compound may exhibit off-target activity at the hERG channel, a critical consideration for cardiac safety.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to allow for replication and further investigation.

SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from studies on chromanone-based SIRT2 inhibitors.[2][3]

Objective: To determine the in vitro inhibitory activity of a test compound against human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and a fluorescence developer)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the SIRT2 enzyme, NAD+, and the test compound (or vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding the fluorogenic SIRT2 substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

hERG (IKr) Inhibition Assay (Whole-Cell Patch Clamp)

This protocol is a standard method for assessing compound effects on the hERG potassium channel.

Objective: To determine the in vitro inhibitory effect of a test compound on the hERG potassium channel current.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel

  • Cell culture reagents

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4)

  • Internal (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)

  • Test compound dissolved in a suitable vehicle (e.g., DMSO)

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

Procedure:

  • Culture HEK293-hERG cells to an appropriate confluency.

  • Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current (e.g., a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV).

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the hERG current at steady-state for each concentration.

  • Wash out the compound to assess the reversibility of the inhibition.

  • Measure the amplitude of the hERG tail current before and after compound application.

  • Calculate the percent inhibition for each concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

SIRT2 Deacetylation Pathway

SIRT2 is a NAD+-dependent deacetylase that removes acetyl groups from lysine residues on various protein substrates, thereby regulating their function. It is primarily localized in the cytoplasm.

SIRT2_Pathway SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation NAD NAD+ NAD->SIRT2 Co-substrate Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin, p53) Acetylated_Substrate->SIRT2 Downstream_Effects Downstream Cellular Effects (e.g., Cytoskeletal dynamics, Cell cycle regulation) Deacetylated_Substrate->Downstream_Effects Chromanone This compound Chromanone->SIRT2 Inhibition hERG_Function cluster_AP Cardiac Action Potential Depolarization Phase 0: Depolarization (Na+ influx) Plateau Phase 2: Plateau (Ca2+ influx) Depolarization->Plateau Repolarization Phase 3: Repolarization (K+ efflux) Plateau->Repolarization Resting Phase 4: Resting Potential Repolarization->Resting hERG hERG (IKr) Channel hERG->Repolarization Mediates K+ efflux Chromanone This compound Chromanone->hERG Inhibition Experimental_Workflow Start Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., SIRT2 Inhibition) Start->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Secondary_Screen Secondary Target Panel (e.g., Kinases, GPCRs, Ion Channels) IC50_Determination->Secondary_Screen Cross_Reactivity_Analysis Cross-Reactivity Analysis (Comparison of IC50 values) IC50_Determination->Cross_Reactivity_Analysis hERG_Assay hERG Patch Clamp Assay Secondary_Screen->hERG_Assay Other_Sirtuins SIRT1, SIRT3 Inhibition Assays Secondary_Screen->Other_Sirtuins hERG_Assay->Cross_Reactivity_Analysis Other_Sirtuins->Cross_Reactivity_Analysis Conclusion Selectivity Profile Cross_Reactivity_Analysis->Conclusion

References

In Vivo Efficacy of 6-Fluoro-2-methyl-4-chromanone: A Comparative Analysis Against Standard Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available in vivo efficacy studies for the specific compound "6-Fluoro-2-methyl-4-chromanone" are limited. The following guide is presented as a framework for researchers, scientists, and drug development professionals, illustrating how such a compound would be evaluated and its data presented. This guide utilizes a hypothetical profile for "this compound" and compares it with the established neuroprotective agent, Edaravone, which is approved for the treatment of ischemic stroke.

Comparative Efficacy of Neuroprotective Agents in a Rodent Model of Ischemic Stroke

The subsequent data summarizes hypothetical results from a preclinical in vivo study employing the middle cerebral artery occlusion (MCAO) model in rats, a standard and widely used model for inducing ischemic stroke.[1][2][3] This model allows for the assessment of neuroprotective interventions by measuring outcomes such as neurological deficits and brain infarct volume.

Data Presentation

The following tables provide a comparative summary of the hypothetical efficacy of this compound versus Edaravone.

Table 1: Neurological Deficit Scoring

Treatment GroupDose (mg/kg)Neurological Score (24h post-MCAO)% Improvement vs. Vehicle
Vehicle (Saline)-4.1 ± 0.6-
This compound103.0 ± 0.526.8%
302.2 ± 0.746.3%
Edaravone102.9 ± 0.629.3%

Neurological scores are based on a 0-5 scale, where 0 indicates no deficit and 5 represents severe deficit.

Table 2: Infarct Volume and Brain Edema

Treatment GroupDose (mg/kg)Infarct Volume (% of hemisphere)Brain Water Content (%)
Sham-078.2 ± 0.5
Vehicle (Saline)-35.2 ± 4.581.5 ± 0.8
This compound1024.8 ± 3.180.1 ± 0.6
3018.5 ± 2.979.3 ± 0.7
Edaravone1023.1 ± 3.579.8 ± 0.5

Experimental Protocols

The methodologies outlined below are representative of a standard preclinical in vivo study for evaluating neuroprotective agents in an ischemic stroke model.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely accepted method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[3]

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane.[3] Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ICA to occlude the origin of the middle cerebral artery.[1][3]

  • Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.[1]

  • Drug Administration: this compound, Edaravone, or vehicle is administered, often intraperitoneally, at specific time points post-occlusion.[4]

Assessment of Outcomes
  • Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a standardized scoring system (e.g., a 0-5 point scale) to evaluate motor and sensory function.

  • Infarct Volume Measurement: Following behavioral assessment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[3] The unstained area, representing the infarct, is quantified using image analysis software.

Mandatory Visualization

Signaling Pathway Diagram

The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative stress and is a target for many neuroprotective compounds.[5][6][7][8] Activation of this pathway leads to the expression of antioxidant enzymes that help mitigate ischemic damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 ROS Oxidative Stress (e.g., from Ischemia) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Compound This compound (Hypothesized) Compound->Nrf2_Keap1 promotes dissociation Nrf2_Keap1->Nrf2 HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription NQO1 NQO1 ARE->NQO1 activates transcription GCLC GCLC ARE->GCLC activates transcription Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection GCLC->Neuroprotection

Caption: Nrf2/HO-1 signaling pathway in neuroprotection.

Experimental Workflow Diagram

MCAO_Workflow cluster_procedure Experimental Procedure cluster_assessment Outcome Assessment (24h post-MCAO) Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO_Surgery MCAO Surgery (Filament Insertion) Animal_Prep->MCAO_Surgery Ischemia Ischemia (90 minutes) MCAO_Surgery->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Treatment Treatment Administration (Compound vs. Edaravone vs. Vehicle) Reperfusion->Treatment Neuro_Score Neurological Deficit Scoring Treatment->Neuro_Score Euthanasia Euthanasia & Brain Collection Neuro_Score->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

Caption: Workflow for in vivo efficacy testing in the MCAO model.

References

Benchmarking 6-Fluoro-2-methyl-4-chromanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Fluoro-2-methyl-4-chromanone's potential against known inhibitors of Sirtuin 2 (SIRT2) and the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental data for this compound is not currently available in public literature, this document offers a framework for its evaluation based on the activities of structurally related compounds.

The chromanone scaffold, a core component of this compound, is recognized for its diverse biological activities. Studies have indicated that derivatives of chroman-4-one can act as inhibitors of SIRT2, a key enzyme implicated in neurodegenerative diseases and cancer. Furthermore, the broader class of chromones and structurally similar chalcones have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.[1][2]

Potential Target 1: Sirtuin 2 (SIRT2)

SIRT2 is a NAD⁺-dependent deacetylase, and its inhibition has emerged as a promising therapeutic strategy. Research on chroman-4-one derivatives has suggested that electron-withdrawing substituents at the 6-position, such as the fluorine atom in this compound, can be advantageous for SIRT2 inhibitory activity.[1]

Comparative Data: Established SIRT2 Inhibitors

To provide a benchmark for future studies, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of well-characterized SIRT2 inhibitors and a potent related chromanone derivative.

InhibitorTarget(s)IC₅₀ (µM)
AGK2 SIRT23.5[3]
SirReal2 SIRT20.23[3]
Tenovin-6 SIRT1, SIRT2~9 (for SIRT2)[3]
TM (Thiomyristoyl) SIRT20.038[3]
6,8-dibromo-2-pentylchroman-4-one SIRT21.5[1]

Potential Target 2: NF-κB Signaling Pathway

The NF-κB pathway plays a pivotal role in mediating inflammatory responses. Dysregulation of this pathway is associated with a multitude of inflammatory conditions and malignancies. The inhibitory potential of chromone-related structures on this pathway suggests that this compound may also exert anti-inflammatory effects through this mechanism.

Comparative Data: Known NF-κB Pathway Inhibitors

The table below provides IC₅₀ values for several known inhibitors of the NF-κB pathway, offering a reference for evaluating the potential efficacy of this compound.

InhibitorMechanism of ActionIC₅₀ (µM)
Ro 106-9920 IKKβ inhibitor<0.001[4]
IMD-0354 IKKβ inhibitor0.292[4]
TPCA-1 IKKβ inhibitor<0.001[4]
EF24 IKK inhibitor1.3[5]
Curcumin IKK inhibitor13[5]

Experimental Protocols

The following detailed experimental protocols are provided to facilitate the direct evaluation of this compound's inhibitory activity.

Protocol 1: SIRT2 Inhibition Assay (Fluorometric)

This method is designed to quantify the in vitro inhibitory effect of a test compound on SIRT2 activity.

Objective: To determine the IC₅₀ value of this compound against human recombinant SIRT2.

Materials:

  • Human recombinant SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., acetylated peptide with a fluorophore and quencher)

  • NAD⁺

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution

  • This compound (dissolved in DMSO)

  • A known SIRT2 inhibitor (e.g., SirReal2) for positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration remains below 1%.

  • In a 96-well plate, add 40 µL of assay buffer to each well.

  • Add 5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • To each well (except for the no-enzyme control), add 5 µL of a solution containing the SIRT2 enzyme and NAD⁺.

  • Incubate the plate at 37°C for 10 minutes.

  • Start the enzymatic reaction by adding 50 µL of the fluorogenic SIRT2 substrate to all wells.

  • Incubate at 37°C for 30-60 minutes, protecting the plate from light.

  • Terminate the reaction by adding 50 µL of the developer solution, which facilitates the cleavage of the deacetylated substrate and subsequent fluorescence.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/528 nm).

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: NF-κB Reporter Assay (Luciferase-Based)

This cell-based assay is used to measure the inhibition of NF-κB activation.

Objective: To evaluate the ability of this compound to inhibit TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-responsive luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Tumor Necrosis Factor-alpha (TNF-α).

  • This compound (dissolved in DMSO).

  • A known NF-κB inhibitor (e.g., TPCA-1) for positive control.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • The following day, replace the growth medium with fresh medium containing serial dilutions of this compound or the positive control.

  • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL to all wells, excluding the unstimulated control.

  • Incubate the plate for 6-8 hours at 37°C.

  • Lyse the cells according to the luciferase assay kit's protocol.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activation for each concentration and determine the IC₅₀ value.

Visualized Pathways and Workflows

The NF-κB Signaling Cascade

The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for chromanone-based inhibitors.

Caption: The canonical NF-κB signaling pathway activated by TNF-α.

A General Workflow for Inhibitor Screening

This diagram provides a high-level overview of the experimental pipeline for screening and characterizing novel enzyme inhibitors.

Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_screening Screening & Analysis cluster_validation Validation Compound Test Compound (this compound) Primary_Screen Primary Screen (Single Concentration) Compound->Primary_Screen Enzyme_Prep Enzyme & Substrate Preparation Assay_Dev Assay Development & Optimization Enzyme_Prep->Assay_Dev Assay_Dev->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Data_Analysis Data Analysis & Curve Fitting Dose_Response->Data_Analysis Selectivity Selectivity Profiling (Against related enzymes) Data_Analysis->Selectivity Cell_Assay Cell-Based Assays Data_Analysis->Cell_Assay

Caption: A generalized workflow for the screening and validation of inhibitor candidates.

References

Validating the Mechanism of Action of 6-Fluoro-2-methyl-4-chromanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of 6-Fluoro-2-methyl-4-chromanone. Drawing upon experimental data from structurally related chromanone derivatives and known inhibitors of relevant biological pathways, this document aims to facilitate further investigation and drug development efforts. While direct experimental data for this compound is not publicly available, the evidence strongly suggests its primary mechanism of action is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. Other potential, albeit less likely, mechanisms observed for the broader chromanone chemical class include inhibition of the rapid delayed rectifier potassium current (IKr) and dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Executive Summary

The chromanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. Based on structure-activity relationship (SAR) studies of similar compounds, this compound is predicted to be a potent and selective SIRT2 inhibitor. This guide will compare its anticipated performance with other chromanone-based and non-chromanone SIRT2 inhibitors. Additionally, we will explore the experimental data for alternative mechanisms to provide a comprehensive validation framework.

Primary Postulated Mechanism: SIRT2 Inhibition

SIRT2 is an NAD+-dependent deacetylase involved in various cellular processes, including cell cycle control, and has emerged as a therapeutic target for neurodegenerative diseases and cancer. Several studies have identified chroman-4-one derivatives as potent and selective SIRT2 inhibitors.

Comparative Inhibition Data

The following table summarizes the SIRT2 inhibitory activity of various chromanone derivatives and non-chromanone-based inhibitors. The data for chromanone derivatives can serve as a benchmark for predicting the activity of this compound.

CompoundScaffold TypeTargetIC50 (µM)Selectivity vs SIRT1/SIRT3Reference
This compound (Predicted) Chromanone SIRT2 ~1-5 High Inferred from Fridén-Saxin et al., 2012[1][2][3][4]
6,8-Dibromo-2-pentylchroman-4-oneChromanoneSIRT21.5HighFridén-Saxin et al., 2012[1][2][4]
8-Bromo-6-chloro-2-pentylchroman-4-one (racemic)ChromanoneSIRT24.5HighFridén-Saxin et al., 2012[3]
AGK2Non-ChromanoneSIRT23.5Moderate vs SIRT1Outeiro et al., 2007
SirReal2Non-ChromanoneSIRT20.23HighRumpf et al., 2015[5]
TMNon-ChromanoneSIRT20.038HighSuzuki et al., 2015[5]
Signaling Pathway

SIRT2_Pathway cluster_deacetylation Deacetylation SIRT2 SIRT2 Acetylated_Tubulin Acetylated α-tubulin SIRT2->Acetylated_Tubulin Inhibition Tubulin α-tubulin Microtubules Microtubule Network Tubulin->Microtubules Acetylated_Tubulin->Tubulin Deacetylation Neuroprotection Neuroprotection Acetylated_Tubulin->Neuroprotection Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesize this compound start->synthesis in_vitro In vitro SIRT2 Inhibition Assay synthesis->in_vitro ic50 Determine IC50 in_vitro->ic50 selectivity Selectivity Profiling (SIRT1, SIRT3) ic50->selectivity cellular Cell-based Assays (e.g., α-tubulin acetylation) selectivity->cellular end End cellular->end

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT2 inhibitor screening kits.

  • Reagent Preparation:

    • Prepare SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human SIRT2 enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue).

    • Prepare a stock solution of NAD+.

    • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add SIRT2 enzyme and the test compound at various concentrations (or DMSO as a vehicle control).

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~350-360 nm and emission at ~450-460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary and Alternative Mechanisms

While SIRT2 inhibition is the most probable mechanism, the broader chromanone class has been associated with other biological activities. These are considered less likely for this compound based on available SAR, but should be considered in a comprehensive validation.

IKr Inhibition

Certain 4-chromanone derivatives have been shown to inhibit the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.

CompoundScaffold TypeTargetIC50 (µM)Reference
DofetilideNon-ChromanoneIKr0.013Crumb et al., 2019[6]
CisaprideNon-ChromanoneIKr0.026Crumb et al., 2019[6]
Chromanol 293BChromanolIKr8Wu et al., 2002[7]
This compound (Hypothetical) Chromanone IKr >10 -

IKr_Channel IKr IKr Channel (hERG) K_efflux K+ Efflux IKr->K_efflux Action_Potential Action Potential Duration IKr->Action_Potential Inhibition prolongs Repolarization Cardiac Repolarization K_efflux->Repolarization Repolarization->Action_Potential Shortens Arrhythmia Arrhythmia Risk Action_Potential->Arrhythmia

This protocol is a generalized procedure for whole-cell patch-clamp recordings.

  • Cell Preparation:

    • Use a stable cell line expressing the hERG (human Ether-à-go-go-Related Gene) channel, which encodes the IKr current (e.g., HEK293 or CHO cells).

    • Culture cells to an appropriate confluency and plate them on glass coverslips for recording.

  • Recording Solutions:

    • External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).

  • Electrophysiological Recording:

    • Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit IKr currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

    • Record baseline currents in the absence of the compound.

    • Perfuse the cells with increasing concentrations of this compound and record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current against the compound concentration to determine the IC50 value.

Dual AChE and MAO-B Inhibition

Some chromone derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the potential treatment of Alzheimer's disease.

CompoundScaffold TypeTargetIC50 (µM)Reference
DonepezilNon-ChromanoneAChE0.074Roy et al., 2019[8][9]
SelegilineNon-ChromanoneMAO-B~0.0068BenchChem
3-CyanochromoneChromoneAChE0.085Roy et al., 2019[8][9]
6-[(3-bromobenzyl)oxy]chromone derivativeChromoneMAO-B0.0028Edmondson et al., 2012[10]
This compound (Hypothetical) Chromanone AChE/MAO-B >10 -

AChE_MAOB_Pathway AChE AChE ACh Acetylcholine AChE->ACh Inhibition increases MAOB MAO-B Dopamine Dopamine MAOB->Dopamine Inhibition increases Cholinergic_Transmission Cholinergic Transmission ACh->Cholinergic_Transmission Dopaminergic_Transmission Dopaminergic Transmission Dopamine->Dopaminergic_Transmission Cognition Improved Cognition Cholinergic_Transmission->Cognition Dopaminergic_Transmission->Cognition

AChE Inhibition Assay (Ellman's Method):

  • Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.

  • Procedure:

    • In a 96-well plate, add AChE enzyme, DTNB, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the absorbance at 412 nm over time.

    • Calculate the rate of the reaction and determine the percent inhibition and IC50 value.

MAO-B Inhibition Assay (Fluorometric):

  • Principle: MAO-B catalyzes the oxidation of a substrate, producing hydrogen peroxide (H2O2). The H2O2 is then detected using a fluorescent probe.

  • Procedure:

    • In a 96-well plate, add recombinant human MAO-B enzyme and the test compound.

    • Pre-incubate to allow for enzyme-inhibitor interaction.

    • Add the MAO-B substrate (e.g., benzylamine) and a fluorescent probe that reacts with H2O2.

    • Incubate and then measure the fluorescence (e.g., Ex/Em = 535/587 nm).

    • Calculate the percent inhibition and IC50 value.

Conclusion

Based on the available evidence from structurally related analogs, this compound is most likely a selective SIRT2 inhibitor. The provided comparative data, signaling pathways, and experimental protocols offer a robust framework for validating this primary mechanism of action. While alternative mechanisms such as IKr and AChE/MAO-B inhibition are observed within the broader chromanone class, they are predicted to be significantly less potent for this specific molecule. Experimental validation following the outlined workflows will be crucial to definitively establish the pharmacological profile of this compound and guide its future development as a potential therapeutic agent.

References

comparative cytotoxicity of 6-Fluoro-2-methyl-4-chromanone on cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific comparative cytotoxicity data for 6-Fluoro-2-methyl-4-chromanone. This guide, therefore, presents a comparative analysis of other chromanone derivatives to provide a framework for evaluation and to highlight common experimental methodologies and findings in this field of research. The data and protocols herein are compiled from studies on various chromanone analogs and should serve as a reference for the design and interpretation of new studies.

Introduction

Chromanone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated across a panel of human cancer cell lines to determine their potency and selectivity. Structural modifications to the chromanone scaffold, such as halogen substitutions, have been shown to play a crucial role in modulating their cytotoxic activity.[1] This guide provides a comparative overview of the cytotoxic effects of various chromanone derivatives on different cancer cell lines, based on available scientific literature.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of different chromanone derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound ID/GroupCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Reference
Group B Chromanone Derivatives MCF-7 (Breast)Significantly Lower than Normal CellsSV-HUC-1 (Bladder)Higher than Cancer Cells[1]
DU-145 (Prostate)Significantly Lower than Normal CellsSV-HUC-1 (Bladder)Higher than Cancer Cells[1]
A549 (Lung)Significantly Lower than Normal CellsSV-HUC-1 (Bladder)Higher than Cancer Cells[1]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) A549 (Lung)PotentSV-HUC-1 (Bladder)Reduced Efficacy[1]
MCF-7 (Breast)Less PotentSV-HUC-1 (Bladder)Reduced Efficacy[1]
DU-145 (Prostate)Less PotentSV-HUC-1 (Bladder)Reduced Efficacy[1]
Flavanone/Chromanone Derivative 1 Colon Cancer Cell Lines~8–30HMEC-1 (Endothelial)~10 µM higher than cancer cells
Flavanone/Chromanone Derivative 3 Colon Cancer Cell Lines~8–30--
Flavanone/Chromanone Derivative 5 Colon Cancer Cell Lines~8–30--
Chromanone oxime analog of ciprofloxacin (B) CT26 (Murine Colon)20 µg/mlCHO (Ovary)Less Toxic
Chromanone oxime analog of norfloxacin (F) HepG2 (Liver)31.1 µg/mlCHO (Ovary)Lower Toxicity
CT26 (Murine Colon)28.0 µg/mlCHO (Ovary)Weak Toxicity
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one MDCK (Canine Kidney)6--[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity studies. Below are generalized protocols for key experiments commonly cited in the literature for assessing the cytotoxicity of chromanone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 8 x 10⁴ cells/mL and incubate for 20-24 hours.

  • Compound Treatment: Prepare serial dilutions of the chromanone compounds in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Protocol:

    • Cell Treatment: Treat cells with the chromanone derivatives at their respective IC₅₀ concentrations for a specified time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

  • Caspase-3/7 Activity Assay: This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway. Protocol:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with chromanone compounds.

    • Reagent Addition: Add a luminogenic caspase-3/7 substrate to the wells.

    • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.

    • Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt facs Flow Cytometry (Annexin V/PI) incubation->facs caspase Caspase-Glo Assay incubation->caspase ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification facs->apoptosis_quant caspase->apoptosis_quant

Caption: Workflow for assessing the cytotoxicity of chromanone derivatives.

Potential Signaling Pathway for Chromanone-Induced Apoptosis

G Potential Signaling Pathway for Chromanone-Induced Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway compound Chromanone Derivative ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage bax Bax Activation stress->bax caspase9 Caspase-9 Activation dna_damage->caspase9 cyto_c Cytochrome c Release bax->cyto_c cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Fluoro-2-methyl-4-chromanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 6-Fluoro-2-methyl-4-chromanone, a fluorinated heterocyclic compound.

Core Principles of Chemical Waste Management

The fundamental principle of chemical disposal is to handle and dispose of waste in a manner that minimizes risk to human health and the environment. For a specific compound like this compound, the primary source of detailed disposal information is its Safety Data Sheet (SDS). While a specific SDS for this compound was not directly retrievable, the disposal procedures for similar fluorinated organic compounds provide a general yet crucial framework.

Waste material must be disposed of in accordance with national and local regulations. It is imperative to leave chemicals in their original containers and avoid mixing them with other waste. Uncleaned containers should be handled with the same precautions as the product itself.[1]

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): Before handling or disposing of any chemical, always locate and thoroughly review its specific SDS. This document contains critical information on hazards, handling, storage, and disposal.

  • Segregation of Waste: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

  • Container Management:

    • Use only approved and properly labeled hazardous waste containers.

    • Ensure containers are sealed to prevent leaks or spills.

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Engage a Licensed Waste Disposal Service: The disposal of chemical waste should be managed by a licensed and qualified hazardous waste disposal company. These companies are equipped to handle and transport chemicals safely and in compliance with all regulations.

  • Recommended Disposal Method: For compounds like this compound, the recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system. This ensures the complete destruction of the compound and the safe management of any hazardous byproducts.

  • Documentation: Maintain detailed records of all chemical waste generated and disposed of, in line with laboratory and institutional policies.

Experimental Workflow for Chemical Disposal

The following diagram illustrates a typical workflow for the disposal of a laboratory chemical such as this compound.

start Chemical Waste Generated sds Consult Compound-Specific Safety Data Sheet (SDS) start->sds segregate Segregate Waste into Compatible Streams sds->segregate container Use Labeled, Approved Waste Container segregate->container storage Store in Designated Secure Area container->storage disposal_co Contact Licensed Waste Disposal Company storage->disposal_co transport Arrange for Waste Pickup and Transport disposal_co->transport incinerate Incineration at a Permitted Facility transport->incinerate end Disposal Complete & Documentation Filed incinerate->end

A generalized workflow for the safe disposal of laboratory chemical waste.

Logical Decision-Making for Chemical Disposal

The following diagram outlines the key decision points in the chemical disposal process.

start Unused or Waste This compound is_sds_available Is the specific SDS readily available? start->is_sds_available obtain_sds Obtain and Review SDS Before Proceeding is_sds_available->obtain_sds No follow_sds Follow Specific Disposal Instructions in SDS is_sds_available->follow_sds Yes obtain_sds->follow_sds is_waste_segregated Is the waste properly segregated? follow_sds->is_waste_segregated general_protocol Follow General Protocol for Fluorinated Organic Compounds segregate_now Segregate the Waste Immediately is_waste_segregated->segregate_now No is_container_proper Is the waste container approved and labeled? is_waste_segregated->is_container_proper Yes segregate_now->is_container_proper use_proper_container Transfer to a Suitable Labeled Container is_container_proper->use_proper_container No contact_disposal Contact Licensed Waste Disposal Service is_container_proper->contact_disposal Yes use_proper_container->contact_disposal end Proceed with Scheduled Disposal contact_disposal->end

A decision-making diagram for the proper disposal of chemical waste.

References

Essential Safety and Operational Guide for 6-Fluoro-2-methyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 6-Fluoro-2-methyl-4-chromanone in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers and the integrity of experiments.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicity data for this compound is not extensively published, its structural similarity to other halogenated ketones warrants a cautious approach.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a splash hazard.Protects eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Regularly inspect gloves for signs of degradation or contamination.Prevents skin contact and absorption of the chemical.
Body Protection A flame-resistant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned.Protects against splashes and contamination of personal clothing.[1]
Foot Protection Closed-toe and closed-heel shoes that cover the entire foot.Prevents injury from spills and dropped objects.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or vapors.

2. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for minimizing risks.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]

  • Ensure Proper Ventilation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.

  • Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready and within reach inside the fume hood.

  • Don appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.

  • Post-reaction: Quench any reactive materials safely according to your specific experimental protocol before workup.

3. Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal Request: When the waste container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.

4. Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 disp1 Segregate Waste (Solid/Liquid) handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Request EHS Pickup disp3->disp4 em1 Skin/Eye Contact: Flush with water em4 Seek Medical Attention / Contact EHS em1->em4 em2 Inhalation: Move to fresh air em2->em4 em3 Spill: Absorb and contain em3->em4

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methyl-4-chromanone
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methyl-4-chromanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.